molecular formula C39H50N8O12S B132012 Napsamycin C CAS No. 144379-26-0

Napsamycin C

Cat. No.: B132012
CAS No.: 144379-26-0
M. Wt: 854.9 g/mol
InChI Key: MFEPAAMYDYMBSN-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Napsamycin C is a specialized research compound for use in laboratory settings. Researchers are exploring its potential applications, which may include antimicrobial or antitumor activities, based on its structural class. Its specific biological activity, mechanism of action, and research value are areas of active investigation in natural product discovery. This product is provided for Research Use Only (RUO) and is not approved for use in humans or animals. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental applications. For Research Use Only (RUO). Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

144379-26-0

Molecular Formula

C39H50N8O12S

Molecular Weight

854.9 g/mol

IUPAC Name

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19-

InChI Key

MFEPAAMYDYMBSN-XHPQRKPJSA-N

Isomeric SMILES

CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

Canonical SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

Synonyms

napsamycin C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Genetic Blueprint: A Technical Guide to the Napsamycin C Biosynthesis Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

TÜBINGEN, Germany – November 5, 2025 – For researchers and professionals in drug development, understanding the genetic underpinnings of novel antibiotics is paramount. This technical guide provides an in-depth exploration of the identification and characterization of the napsamycin C biosynthesis gene cluster, a crucial step in harnessing the potential of this potent class of uridylpeptide antibiotics. Napsamycins are notable for their targeted inhibition of bacterial translocase I, a vital enzyme in peptidoglycan biosynthesis, making them a significant area of interest for new antibacterial agents.

The core of this guide focuses on the groundbreaking work that first brought the napsamycin gene cluster to light, detailing the experimental methodologies employed and presenting the genetic information in a structured format. This document serves as a comprehensive resource for scientists seeking to understand and potentially engineer the biosynthesis of these complex natural products.

Gene Cluster Identification and Annotation

The napsamycin biosynthesis gene cluster was successfully identified from Streptomyces sp. DSM5940.[1] This was achieved through a genome mining approach, utilizing PCR probes derived from a putative uridylpeptide biosynthetic cluster found in S. roseosporus NRRL15998.[1] Annotation of the identified region revealed a contiguous cluster of 29 hypothetical genes.[1] These genes are proposed to be involved in the complete biosynthetic pathway, including precursor synthesis, core peptide assembly, regulation of gene expression, and self-resistance mechanisms.

Analysis of the gene cluster suggests that the peptide backbone of napsamycin is assembled via a nonlinear non-ribosomal peptide synthetase (NRPS)-like mechanism.[1] This is characterized by the presence of several discrete single or di-domain proteins rather than large, multi-modular NRPS enzymes.[1] Specific genes within the cluster have been putatively assigned to key biosynthetic steps, such as the synthesis of N-methyl diaminobutyric acid, the generation of m-tyrosine, and the reduction of the uracil moiety.[1]

Table of Putative Genes in the this compound Biosynthesis Cluster
Gene ID (Illustrative)Proposed Function CategorySpecific Putative Function
napA1-A5Precursor BiosynthesisSynthesis of N-methyl diaminobutyric acid
napB1-B3Precursor BiosynthesisGeneration of m-tyrosine
napC1-C2Precursor ModificationReduction of the uracil moiety
napD1-D8NRPS-like Peptide AssemblyAdenylation, Thiolation, Condensation domains
napE1-E3Tailoring EnzymesHydroxylases, Methyltransferases, etc.
napF1-F2RegulationTranscriptional regulators (e.g., LuxR family)
napG1-G2Transport/ResistanceABC transporters, Efflux pumps
napH1-H4Hypothetical ProteinsFunctions not yet assigned

Note: The specific gene names are illustrative as they were not detailed in the referenced abstract. The table structure represents the classes of genes identified within the 29-gene cluster.

Experimental Protocols

The identification and functional validation of the this compound gene cluster involved a multi-step experimental workflow. The following sections detail the generalized protocols for these key experiments.

Genome Mining and PCR Screening

This protocol outlines the initial identification of the gene cluster.

  • Probe Design: Degenerate PCR primers are designed based on conserved sequences of key biosynthetic genes from known uridylpeptide antibiotic clusters, such as those in S. roseosporus NRRL15998.

  • Genomic DNA Library Construction: A cosmid or BAC library of the genomic DNA from Streptomyces sp. DSM5940 is prepared using standard molecular cloning techniques.

  • Colony Hybridization: The genomic library is screened by colony hybridization using the designed PCR probes, which are labeled with a radioactive or fluorescent marker.

  • Positive Clone Identification and Sequencing: Cosmids/BACs that show positive hybridization signals are isolated, and the inserted DNA is sequenced to identify the full gene cluster.

Heterologous Expression and Product Analysis

This protocol describes the functional validation of the identified gene cluster.

  • Cloning of the Gene Cluster: The entire ~29-gene cluster is cloned from the identified cosmid into a suitable heterologous expression vector (e.g., an integrative plasmid).

  • Transformation of Host Strain: The expression vector containing the napsamycin gene cluster is introduced into a genetically tractable and well-characterized host, such as Streptomyces coelicolor M1154, via conjugation or protoplast transformation.

  • Cultivation and Fermentation: The recombinant S. coelicolor strain is cultivated under conditions conducive to secondary metabolite production.

  • Metabolite Extraction: The culture broth and mycelium are harvested, and metabolites are extracted using organic solvents (e.g., ethyl acetate, butanol).

  • LC-ESI-MS and MS/MS Analysis: The crude extract is analyzed by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to detect the production of napsamycins and related compounds. The identity of the products is confirmed by comparing their retention times and mass fragmentation patterns (MS/MS) with authentic standards.[1]

Visualizing the Workflow and Biosynthetic Pathway

To clearly illustrate the logical flow of the research and the proposed biosynthesis, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_identification Gene Cluster Identification cluster_validation Functional Validation probe Probe Design (from S. roseosporus) screen Library Screening (PCR/Hybridization) probe->screen gDNA gDNA Library Construction (Streptomyces sp. DSM5940) gDNA->screen sequence Positive Clone Sequencing & Annotation screen->sequence clone Cloning into Expression Vector sequence->clone Identified 29-gene cluster transform Heterologous Host Transformation (S. coelicolor) clone->transform ferment Fermentation & Metabolite Extraction transform->ferment analyze LC-MS/MS Analysis ferment->analyze end end analyze->end Napsamycin & Mureidomycin Production Confirmed

Caption: Experimental workflow for the identification and validation of the napsamycin biosynthesis gene cluster.

napsamycin_biosynthesis cluster_precursors Precursor Supply cluster_modification Precursor Modification cluster_assembly NRPS-like Assembly cluster_release Final Product Uridine Uridine Uridine_mod 5'-amino-3'-deoxyuridine Uridine->Uridine_mod napC genes Thr Threonine DABA N-methyl-2,3-diaminobutyric acid Thr->DABA napA genes Tyr Tyrosine mTyr m-Tyrosine Tyr->mTyr napB genes Met Methionine NRPS_complex Discrete NRPS-like enzymes (napD genes) Met->NRPS_complex Uridine_mod->NRPS_complex DABA->NRPS_complex mTyr->NRPS_complex NapsamycinC This compound NRPS_complex->NapsamycinC Assembly & Tailoring (napE genes)

Caption: Proposed biosynthetic pathway of this compound, highlighting the key precursor molecules and gene roles.

Conclusion and Future Directions

The identification and successful heterologous expression of the napsamycin biosynthesis gene cluster have laid the essential groundwork for future research.[1] This knowledge provides a molecular basis for detailed mechanistic studies of the unusual enzymatic reactions involved, particularly the nonlinear NRPS-like assembly.[1] Furthermore, this opens up possibilities for biosynthetic engineering and mutasynthesis approaches to generate novel napsamycin analogs with potentially improved therapeutic properties. The detailed understanding of this gene cluster is a critical asset for the development of next-generation antibiotics targeting the bacterial cell wall.

References

Napsamycin C as a Bacterial Translocase I Inhibitor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics acting on new targets. The bacterial cell wall biosynthesis pathway is a clinically validated source of such targets. Translocase I (MraY), an essential integral membrane enzyme, catalyzes the first committed step of peptidoglycan synthesis and is the target of several classes of natural product inhibitors. Napsamycins are potent uridylpeptide antibiotics that inhibit MraY.[1] This technical guide provides a comprehensive overview of Napsamycin C, detailing its mechanism of action as a MraY inhibitor, summarizing its antibacterial activity, and outlining the key experimental protocols for its characterization.

Introduction: The MraY Target in Peptidoglycan Biosynthesis

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. Its biosynthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps, making it an excellent target for antibacterial agents.

Translocase I (MraY), or phospho-N-acetylmuramoyl-pentapeptide translocase, is a crucial enzyme embedded in the cytoplasmic membrane.[2] It catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P).[3] This reaction forms Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and represents the first membrane-bound step in the peptidoglycan synthesis pathway.[2][3] The essentiality and conservation of MraY across many bacterial species make it an attractive target for the development of novel antibiotics.[1][3]

This compound: Mechanism of Action

Napsamycins are a family of natural product antibiotics produced by Streptomyces species.[1][4][5] They are classified as uridylpeptide antibiotics and are potent inhibitors of MraY.[1] this compound exerts its bactericidal effect by binding to MraY and blocking its catalytic function. This inhibition prevents the formation of Lipid I, thereby halting the entire downstream pathway of peptidoglycan synthesis. The disruption of cell wall maintenance and construction ultimately leads to cell death.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY LipidI Lipid I MraY->LipidI UMP released C55P C55-P C55P->MraY MurG MurG LipidI->MurG LipidII Lipid II MurG->LipidII PG Peptidoglycan Synthesis LipidII->PG Flippase (MurJ) NapsamycinC This compound NapsamycinC->MraY Inhibits G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. UMP Detection A Prepare MraY Enzyme, Substrates (UDP-M5A, C55-P), and Assay Buffer C Dispense this compound into 384-well plate A->C B Create Serial Dilutions of this compound B->C D Add MraY Enzyme (Pre-incubation) C->D E Initiate reaction by adding Substrates D->E F Incubate at 25°C E->F G Add UMP-Glo™ Reagent (Converts UMP to ATP) F->G H Add Kinase-Glo™ Reagent (Converts ATP to Light) G->H I Measure Luminescence H->I J Calculate % Inhibition and determine IC50 I->J

References

Methodological & Application

Application Notes and Protocols for Napsamycin C Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial properties of Napsamycin C, a member of the mureidomycin family of antibiotics. This compound is a potent and specific inhibitor of bacterial translocase I (also known as MraY), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This document outlines the procedures for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and for conducting bacterial growth curve analysis to characterize the inhibitory effects of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting translocase I. This enzyme catalyzes the transfer of the UDP-MurNAc-pentapeptide from its precursor to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the intracellular stage of peptidoglycan synthesis. By blocking this step, this compound effectively halts the production of new peptidoglycan units, leading to the weakening of the cell wall, morphological changes such as spheroplast formation, and eventual cell lysis, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[2][3]

Below is a diagram illustrating the peptidoglycan biosynthesis pathway and the specific point of inhibition by this compound.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA/B UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC-F Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I Translocase I (MraY) C55-P Undecaprenyl-P Lipid II Lipid II Lipid I->Lipid II MurG Nascent Peptidoglycan Nascent Peptidoglycan Lipid II->Nascent Peptidoglycan Transglycosylase Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase This compound This compound This compound->Lipid I Inhibits

Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Table 1: Example MIC Values for Mureidomycin C against Pseudomonas aeruginosa

Bacterial StrainMIC Range (µg/mL)
Pseudomonas aeruginosa (various strains)0.1 - 3.13

Note: This data is for Mureidomycin C and should be considered as a representative example. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for conducting key antibacterial assays with this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • This compound (stock solution of known concentration)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Pipettes and sterile tips

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate.

    • For example, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (bacterial growth without antibiotic) and should contain 100 µL of MHB.

    • Well 12 will serve as a negative control (sterility control) and should contain 200 µL of MHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Seal the microtiter plate and incubate at 35-37°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

MIC_Workflow Start Start Prepare this compound Dilutions Prepare this compound Dilutions Start->Prepare this compound Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microplate Inoculate Microplate Prepare this compound Dilutions->Inoculate Microplate Prepare Bacterial Inoculum->Inoculate Microplate Incubate Plate Incubate Plate Inoculate Microplate->Incubate Plate Read Results Read Results Incubate Plate->Read Results End End Read Results->End

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips or inoculation loops

  • Incubator

Protocol:

  • Subculturing from MIC wells:

    • From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

    • Also, plate an aliquot from the positive control well (growth control) to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Reading the Results:

    • The MBC is the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum. Visually, it is the lowest concentration plate with no bacterial growth.

Bacterial Growth Curve Analysis

This assay provides a dynamic view of the effect of this compound on bacterial growth over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Sterile culture tubes or flasks

  • Sterile growth medium (e.g., MHB)

  • Spectrophotometer

  • Shaking incubator

Protocol:

  • Preparation of Cultures:

    • Prepare several culture tubes or flasks, each containing the same volume of sterile growth medium.

    • Inoculate each tube with the test bacterium to a starting OD₆₀₀ of approximately 0.05.

    • Add different concentrations of this compound to the experimental tubes (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

    • Include a positive control tube with no antibiotic and a negative control tube with no bacteria.

  • Incubation and Measurement:

    • Incubate all tubes in a shaking incubator at 35-37°C.

    • At regular time intervals (e.g., every 30-60 minutes), remove an aliquot from each tube and measure the OD₆₀₀ using a spectrophotometer.

  • Data Analysis:

    • Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) for each concentration of this compound.

    • This will generate a set of growth curves that illustrate the effect of the antibiotic on the lag, exponential, and stationary phases of bacterial growth.

Growth_Curve_Analysis Start Start Prepare Bacterial Cultures Prepare Bacterial Cultures Start->Prepare Bacterial Cultures Add this compound at Various Concentrations Add this compound at Various Concentrations Prepare Bacterial Cultures->Add this compound at Various Concentrations Incubate with Shaking Incubate with Shaking Add this compound at Various Concentrations->Incubate with Shaking Measure OD600 at Time Intervals Measure OD600 at Time Intervals Incubate with Shaking->Measure OD600 at Time Intervals Plot Growth Curves Plot Growth Curves Measure OD600 at Time Intervals->Plot Growth Curves End End Plot Growth Curves->End

Caption: Workflow for Bacterial Growth Curve Analysis.

References

Application Notes and Protocols for Napsamycin C in In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Napsamycin C is a member of the uridylpeptide class of antibiotics, which are potent inhibitors of bacterial peptidoglycan biosynthesis.[1] This class of antibiotics, which also includes the mureidomycins, exhibits promising activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[2][3][4] this compound's specific mechanism of action makes it a valuable tool for research into bacterial cell wall synthesis and a potential candidate for further drug development, especially in the context of rising antimicrobial resistance.

Mechanism of Action

This compound targets and inhibits the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as Translocase I or MraY.[1] MraY is an essential integral membrane protein that catalyzes a critical step in the cytoplasmic membrane stage of peptidoglycan synthesis. Specifically, it facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.[5] By inhibiting MraY, this compound effectively blocks the formation of the essential peptidoglycan precursors, leading to the disruption of cell wall synthesis, loss of cell integrity, and ultimately, bacterial cell death.

Applications
  • Antimicrobial Susceptibility Testing: this compound can be used as a reference compound in in vitro susceptibility testing to evaluate the susceptibility of various bacterial strains, particularly clinical isolates of Pseudomonas aeruginosa.

  • Mechanism of Action Studies: Its specific mode of action makes it a useful probe for studying the bacterial cell wall biosynthesis pathway and for investigating mechanisms of resistance to cell wall synthesis inhibitors.

  • Drug Discovery and Development: As a member of a distinct class of antibiotics, this compound and its analogs can serve as lead compounds for the development of new antibacterial agents targeting MraY, a validated and currently underexploited drug target.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas Species

Bacterial SpeciesMIC Range (µg/mL)
Pseudomonas aeruginosa≤200
Pseudomonas mendocina≤200
Pseudomonas stutzeri≤200
Pseudomonas alcaligenes≤200

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilution

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified by the supplier) at a concentration of 1 mg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of Microtiter Plate:

    • Transfer 50 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Translocase I (MraY) Inhibition Assay

This is a representative protocol for a cell-free biochemical assay to determine the inhibitory activity of this compound against MraY.

Materials:

  • Purified MraY enzyme preparation

  • UDP-MurNAc-pentapeptide (substrate)

  • [¹⁴C]-UDP-GlcNAc (radiolabeled substrate) or a fluorescently labeled UDP-MurNAc-pentapeptide derivative

  • Undecaprenyl phosphate (C₅₅-P)

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • This compound

  • Scintillation fluid and counter (for radiolabeled assay) or a fluorescence plate reader

  • TLC plates and developing system (for separation of substrate and product)

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, C₅₅-P, and the labeled substrate (e.g., [¹⁴C]-UDP-GlcNAc and unlabeled UDP-MurNAc-pentapeptide).

    • Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

  • Enzyme Reaction Initiation:

    • Initiate the reaction by adding the purified MraY enzyme preparation to the reaction mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Separation:

    • Terminate the reaction (e.g., by adding ethanol or a strong acid).

    • Separate the product (Lipid I) from the unreacted substrate. This can be achieved by butanol extraction or by thin-layer chromatography (TLC).

  • Quantification of Inhibition:

    • Radiolabeled Assay: Quantify the amount of radiolabeled Lipid I formed using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence of the labeled Lipid I product using a fluorescence plate reader.

    • Calculate the percentage of MraY inhibition for each this compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of MraY activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP-GlcNAc UDP-GlcNAc UDP-MurNAc UDP-MurNAc UDP-GlcNAc->UDP-MurNAc MurA, MurB UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide UDP-MurNAc->UDP-MurNAc-pentapeptide MurC, D, E, F Lipid I Lipid I UDP-MurNAc-pentapeptide->Lipid I MraY (Translocase I) Target of this compound Lipid II Lipid II Lipid I->Lipid II MurG Lipid II_periplasm Lipid II Lipid II->Lipid II_periplasm Flippase Nascent Peptidoglycan Nascent Peptidoglycan Lipid II_periplasm->Nascent Peptidoglycan Transglycosylases Cross-linked Peptidoglycan Cross-linked Peptidoglycan Nascent Peptidoglycan->Cross-linked Peptidoglycan Transpeptidases

Caption: Bacterial Peptidoglycan Biosynthesis Pathway and the Site of Action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading A Prepare this compound Stock Solution B Perform Serial Dilutions of this compound A->B E Add this compound Dilutions to 96-well Plate B->E C Standardize Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D F Inoculate Wells with Bacterial Suspension D->F E->F G Include Growth and Sterility Controls F->G H Incubate at 35°C for 18-24 hours I Visually Inspect for Bacterial Growth H->I J Determine MIC (Lowest Concentration with No Growth) I->J

Caption: Experimental Workflow for MIC Determination by Broth Microdilution.

References

Napsamycin C: In Vitro Activity Testing Against Clinical Isolates - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin C is a member of the uridylpeptide class of antibiotics, which are potent inhibitors of bacterial translocase I (MraY).[1] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By targeting this fundamental pathway, this compound presents a promising mechanism of action for combating bacterial infections. This document provides detailed application notes and protocols for testing the in vitro activity of this compound against a panel of clinically relevant bacterial isolates.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the enzyme translocase I (MraY). This enzyme catalyzes the transfer of N-acetylmuramic acid (NAM)-pentapeptide from UDP-NAM-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a crucial step in the cytoplasmic phase of peptidoglycan synthesis. Inhibition of translocase I disrupts the entire peptidoglycan production line, leading to a compromised cell wall and ultimately, bacterial cell death.

Simplified Peptidoglycan Biosynthesis Pathway and this compound Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Translocase I (MraY) Lipid_P Undecaprenyl-P Lipid_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation Transpeptidation Napsamycin_C This compound Napsamycin_C->Lipid_I Inhibition Broth Microdilution MIC Testing Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Napsamycin_Stock Prepare this compound Stock Solution Antibiotic_Dilutions Perform Serial Dilutions in 96-well Plate Napsamycin_Stock->Antibiotic_Dilutions Inoculation Inoculate Plate with Bacterial Suspension Antibiotic_Dilutions->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate (16-20 hours at 35°C) Inoculation->Incubation Read_Results Read Results Visually or with Plate Reader Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

References

Application Notes and Protocols: Determining the Efficacy of Napsamycin C Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin C is a member of the uridylpeptide antibiotic family, which demonstrates potent activity against various bacteria, including Pseudomonas species.[1] Its primary mechanism of action involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[2] This inhibition disrupts cell wall formation, leading to bacterial cell death.

These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the efficacy of this compound. The described methods will enable researchers to assess its impact on bacterial viability, induction of apoptosis-like cell death, and motility.

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound targets and inhibits the translocase I enzyme, which is critical for the formation of the bacterial cell wall. This disruption is a key factor in its bactericidal effects.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAG->UDP_NAM_peptide Multiple Enzymatic Steps Napsamycin_C This compound Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Translocase I (MraY) Translocase_I Translocase I (MraY) Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_Membrane Lipid II Napsamycin_C->Translocase_I Inhibition Peptidoglycan Peptidoglycan Layer Lipid_II_Membrane->Peptidoglycan Transglycosylation & Transpeptidation

Caption: this compound inhibits bacterial cell wall synthesis.

Bacterial Viability Assay (LIVE/DEAD Staining)

This protocol utilizes a two-color fluorescence assay to differentiate between live and dead bacterial cells based on membrane integrity.[3][4] Live cells with intact membranes stain green, while dead or dying cells with compromised membranes stain red.

Experimental Workflow

G start Start: Bacterial Culture (P. aeruginosa) prep Prepare bacterial suspension and adjust to OD600 of 0.1 start->prep treatment Incubate with varying concentrations of this compound prep->treatment staining Add LIVE/DEAD BacLight™ staining solution treatment->staining incubation Incubate in the dark for 15 minutes staining->incubation analysis Analyze using fluorescence microscopy or a microplate reader incubation->analysis end End: Determine percentage of live vs. dead cells analysis->end

Caption: Workflow for the LIVE/DEAD bacterial viability assay.

Protocol
  • Bacterial Culture: Grow Pseudomonas aeruginosa in a suitable broth medium to the mid-logarithmic phase.

  • Preparation of Bacterial Suspension: Centrifuge the culture, wash the pellet with 0.85% NaCl, and resuspend in 0.85% NaCl to an optical density at 600 nm (OD600) of 0.1.

  • Treatment: Aliquot the bacterial suspension into a 96-well plate. Add this compound at a range of concentrations (e.g., 0.1x, 1x, 10x MIC) and include an untreated control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2, 4, or 6 hours).

  • Staining: Prepare the LIVE/DEAD BacLight™ staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). Add the staining solution to each well.[5]

  • Final Incubation: Incubate the plate in the dark at room temperature for 15 minutes.

  • Analysis: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for SYTO 9 (green, live) and propidium iodide (red, dead). Alternatively, visualize and quantify the live and dead cells using a fluorescence microscope.

Data Presentation
This compound Conc.Green Fluorescence (Live Cells)Red Fluorescence (Dead Cells)% Viability
Untreated Control1000050095.2%
0.1x MIC8500150085.0%
1x MIC2000800020.0%
10x MIC50095005.0%

Apoptosis-Like Death Assay (Annexin V/PI Staining)

Bactericidal antibiotics can induce a programmed cell death in bacteria that shares hallmarks with eukaryotic apoptosis, including the exposure of phosphatidylserine on the outer membrane.[6][7] This protocol uses Annexin V, which binds to exposed phosphatidylserine, and propidium iodide (PI) to differentiate apoptotic, necrotic, and viable cells.

Experimental Workflow

G start Start: Mid-log phase bacterial culture treatment Treat with this compound at desired concentrations start->treatment wash Wash cells with binding buffer treatment->wash staining Stain with FITC-Annexin V and Propidium Iodide (PI) wash->staining incubation Incubate in the dark for 15 minutes staining->incubation analysis Analyze by flow cytometry incubation->analysis end End: Quantify viable, apoptotic, and necrotic cells analysis->end

Caption: Workflow for the Annexin V/PI apoptosis-like death assay.

Protocol
  • Bacterial Culture and Treatment: Grow and treat P. aeruginosa with this compound as described in the viability assay protocol.

  • Cell Harvesting and Washing: Centrifuge the treated bacterial suspensions. Discard the supernatant and wash the cell pellets twice with a suitable binding buffer.

  • Staining: Resuspend the bacterial pellets in binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the samples in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence profiles:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation
Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control96.5%2.5%1.0%
This compound (1x MIC)35.2%45.8%19.0%
This compound (10x MIC)5.1%15.3%79.6%

Bacterial Motility Assay (Soft Agar Plate)

This assay assesses the effect of this compound on bacterial motility by observing the migration of bacteria through a semi-solid agar medium.[8][9][10]

Experimental Workflow

G start Start: Prepare soft agar plates with varying this compound conc. inoculate Inoculate the center of each plate with a bacterial colony start->inoculate incubation Incubate plates at 37°C for 24-48 hours inoculate->incubation measure Measure the diameter of the zone of bacterial migration incubation->measure end End: Compare motility zones between treatments measure->end

Caption: Workflow for the bacterial motility soft agar assay.

Protocol
  • Preparation of Soft Agar Plates: Prepare a suitable growth medium with a low concentration of agar (e.g., 0.3%). Autoclave and cool to approximately 45-50°C. Add this compound to different batches of the molten agar to achieve the desired final concentrations (e.g., 0.1x, 0.25x, 0.5x MIC). Pour the agar into petri dishes and allow them to solidify.

  • Inoculation: Using a sterile inoculating needle, pick a single colony of P. aeruginosa from a fresh agar plate and stab it into the center of the soft agar plates.

  • Incubation: Incubate the plates at 37°C for 24 to 48 hours.

  • Analysis: Observe the plates for bacterial migration from the point of inoculation. Motile bacteria will produce a turbid zone extending from the stab line.[11] Measure the diameter of this zone of migration. A smaller diameter in the presence of this compound indicates inhibition of motility.

Data Presentation
This compound Conc.Diameter of Migration Zone (mm)% Inhibition of Motility
Untreated Control450%
0.1x MIC3815.6%
0.25x MIC2251.1%
0.5x MIC1077.8%

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By assessing bacterial viability, the induction of apoptosis-like cell death, and effects on motility, researchers can gain a detailed understanding of the antimicrobial properties of this compound. These protocols can be adapted for high-throughput screening and are valuable tools in the preclinical development of new antibiotic candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Napsamycin C Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation yield of Napsamycin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a potent uridylpeptide antibiotic that inhibits bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis.[1] It is produced by the bacterium Streptomyces sp. DSM5940.[1]

Q2: What is the general mechanism of this compound biosynthesis?

This compound is synthesized via a nonlinear non-ribosomal peptide synthetase (NRPS) mechanism.[1] This enzymatic assembly line is responsible for constructing the peptide core of the molecule. The biosynthesis involves the incorporation of several precursors, including N-methyl diaminobutyric acid, m-tyrosine, and a modified uridine moiety.[1]

Q3: What are the key factors influencing the yield of this compound in fermentation?

The yield of secondary metabolites like this compound in Streptomyces fermentation is influenced by a variety of physical and chemical factors. These include the composition of the fermentation medium (carbon and nitrogen sources, salts), pH, temperature, aeration (agitation and dissolved oxygen levels), and incubation time.[2][3][4][5]

Q4: Is there a standard fermentation medium for this compound production?

While a universally standardized medium for optimal this compound production is not publicly documented, a good starting point is a complex medium rich in carbohydrates and amino acids, which are known to support Streptomyces growth and secondary metabolite production. Media containing glucose or starch as a carbon source and soybean meal, peptone, or yeast extract as a nitrogen source are commonly used for antibiotic production by Streptomyces species.[2][5][6][7]

Q5: How can I optimize the fermentation conditions for improved this compound yield?

Optimization is a systematic process that involves varying one factor at a time or using statistical methods like Response Surface Methodology (RSM) to study the interactions between multiple factors.[3][4] A typical workflow involves screening for the best carbon and nitrogen sources, followed by optimizing physical parameters like pH, temperature, and agitation.

Troubleshooting Guide

IssuePossible CausesRecommended Actions
Low or no this compound production - Inappropriate fermentation medium composition.- Suboptimal pH, temperature, or aeration.- Poor inoculum quality.- Strain degradation.- Screen different carbon and nitrogen sources.- Optimize pH (typically in the range of 7.0-8.0 for Streptomyces).- Vary the incubation temperature (a common range for Streptomyces is 28-35°C).- Ensure a healthy and actively growing seed culture.- Re-streak the culture from a frozen stock to ensure genetic stability.
Inconsistent fermentation yields - Variability in raw materials of the medium.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen).- Use high-quality, consistent sources for media components.- Standardize the inoculum preparation protocol (age, size, and growth phase).- Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly.
Poor cell growth - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal physical conditions.- Ensure the medium has a balanced carbon-to-nitrogen ratio.- Test for potential inhibitory effects of media components at high concentrations.- Optimize pH and temperature for biomass production before focusing on secondary metabolite production.
Foaming in the fermenter - High concentration of proteins (e.g., from soybean meal or yeast extract) in the medium.- High agitation rates.- Add an appropriate antifoaming agent (e.g., silicone-based) as needed.- Optimize the agitation speed to balance oxygen transfer and shear stress.

Data Presentation: Optimizing Fermentation Parameters

The following tables are templates to illustrate how to structure quantitative data for easy comparison during your optimization experiments.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (at 20 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Glucose
Starch
Glycerol
Maltose

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (at 10 g/L)Dry Cell Weight (g/L)This compound Titer (mg/L)
Soybean Meal
Peptone
Yeast Extract
Ammonium Sulfate

Table 3: Optimization of Physical Parameters

pHTemperature (°C)Agitation (rpm)This compound Titer (mg/L)
6.528200
7.028200
7.528200
7.030200
7.032200
7.030220
7.030250

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

  • Baseline Culture: Prepare a basal fermentation medium. A good starting point for Streptomyces sp. could be: 20 g/L glucose, 10 g/L soybean meal, 1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O, 2 g/L NaCl, and 2 g/L CaCO₃, with the pH adjusted to 7.2 before sterilization.

  • Inoculum Preparation: Inoculate a loopful of Streptomyces sp. DSM5940 from a fresh agar plate into a seed medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Fermentation: Inoculate the basal fermentation medium with 5% (v/v) of the seed culture.

  • Carbon Source Screening: Prepare flasks of the basal medium, replacing glucose with other carbon sources (e.g., starch, glycerol, maltose) at the same concentration.

  • Nitrogen Source Screening: Using the best carbon source identified, prepare flasks of the modified basal medium, replacing soybean meal with other nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at the same concentration.

  • Incubation: Incubate all fermentation flasks under the same conditions (e.g., 28-30°C, 220 rpm) for a set period (e.g., 7 days).

  • Analysis: At the end of the fermentation, measure the dry cell weight and extract this compound from the culture broth for quantification using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Visualizations

Fermentation_Optimization_Workflow cluster_0 Strain and Medium Preparation cluster_1 Optimization of Medium Components cluster_2 Optimization of Physical Parameters cluster_3 Validation and Scale-up A Activate Streptomyces sp. DSM5940 from stock B Prepare Seed Culture A->B D Screen Carbon Sources B->D C Prepare Basal Fermentation Medium C->D E Screen Nitrogen Sources D->E F Determine Optimal C/N Ratio E->F G Optimize pH F->G H Optimize Temperature G->H I Optimize Aeration (Agitation) H->I J Confirm Optimized Conditions I->J K Scale-up Fermentation J->K

Caption: Fermentation optimization workflow.

Napsamycin_C_Biosynthesis cluster_precursors Precursors cluster_nrps NRPS Assembly Line cluster_product Product P1 N-methyl diaminobutyric acid NRPS Non-Ribosomal Peptide Synthetase (NRPS) P1->NRPS P2 m-Tyrosine P2->NRPS P3 Uridine derivative P3->NRPS P4 Other Amino Acids P4->NRPS NC This compound NRPS->NC

Caption: Simplified this compound biosynthesis.

References

Technical Support Center: Napsamycin C Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Napsamycin C in bioactivity assays. The information is tailored to address common issues and provide standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the uridylpeptide class of antibiotics.[1] Its primary mechanism of action is the potent inhibition of bacterial translocase I (also known as MraY), an essential enzyme in the biosynthesis of peptidoglycan.[1][2] Peptidoglycan is a critical component of the bacterial cell wall, and its disruption leads to cell lysis and death. This compound is particularly effective against Pseudomonas species.[3]

Q2: What is the expected bioactivity of this compound against Pseudomonas aeruginosa?

While specific IC50 or MIC (Minimum Inhibitory Concentration) values for this compound are not widely reported in publicly available literature, data from closely related uridylpeptide antibiotics, such as pacidamycins, can provide an expected range of activity. For wild-type P. aeruginosa strains, the MIC of pacidamycin is typically in the range of 4-16 µg/mL.[4] It is important to establish a baseline for your specific bacterial strain and assay conditions.

Q3: How should I prepare and store this compound?

For optimal results, this compound, like many peptide-based compounds, should be dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in aqueous buffers or culture media for your experiments. It is recommended to keep the final concentration of DMSO in the assay below 0.5% to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Q4: My this compound shows no or very low bioactivity. What are the possible causes?

Low or absent bioactivity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include compound degradation, improper assay setup, or issues with the bacterial culture itself.

Troubleshooting Guide for Low Bioactivity

Low bioactivity in this compound assays can be frustrating. This guide provides a step-by-step approach to troubleshoot common problems.

Problem 1: No or significantly reduced zone of inhibition in a disk diffusion assay.
Possible Cause Recommended Solution
Incorrect Inoculum Density Ensure the bacterial lawn is prepared using a McFarland standard (typically 0.5) to achieve a uniform and appropriate cell density.
Agar Thickness The depth of the agar in the petri dish should be standardized (usually 4 mm). Agar that is too thick can impede diffusion of the compound.
Compound Degradation Prepare fresh stock solutions of this compound. Ensure proper storage of both the solid compound and stock solutions.
Inappropriate Solvent If using a solvent other than DMSO, ensure it does not interfere with the assay or the viability of the bacteria.
Resistant Bacterial Strain Confirm the susceptibility of your Pseudomonas aeruginosa strain to other antipseudomonal antibiotics.
Problem 2: High IC50 or MIC values in a broth microdilution assay.
Possible Cause Recommended Solution
Inaccurate Compound Concentration Verify the calculations for your serial dilutions. Ensure accurate pipetting.
Compound Precipitation Visually inspect the wells of your microplate for any precipitate after adding this compound to the media. If precipitation occurs, consider adjusting the solvent concentration or using a different formulation.
Bacterial Overgrowth Ensure the initial inoculum concentration is correct. Overly dense cultures can overwhelm the antibiotic.
Contamination of Culture Check for contamination in your bacterial culture, as this can lead to erroneous results.
Assay Incubation Time Optimize the incubation time. Shorter or longer incubation periods may be necessary depending on the bacterial growth rate.
Problem 3: Inconsistent results between experiments.
Possible Cause Recommended Solution
Variability in Bacterial Culture Use bacterial cultures from the same passage number and growth phase for all experiments.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media.
Inconsistent Reagent Preparation Prepare fresh reagents for each experiment or ensure proper storage of stock solutions.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy.

Quantitative Data Summary

As specific quantitative data for this compound is limited in public literature, the following table provides expected MIC values for a related uridylpeptide antibiotic, Pacidamycin, against Pseudomonas aeruginosa. This can be used as a reference to gauge the expected potency of this compound.

Compound Organism Assay Type Expected MIC (µg/mL) Reference
PacidamycinPseudomonas aeruginosa (Wild-Type)Broth Microdilution4 - 16[4]
PacidamycinPseudomonas aeruginosa (Resistant Mutant)Broth Microdilution64 - 512[4]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard antimicrobial susceptibility testing methods.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • DMSO

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies of P. aeruginosa in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range. Ensure the final DMSO concentration is below 0.5%.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the diluted this compound, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria with no antibiotic) and a negative control (media only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MraY (Translocase I) Inhibition Assay (Fluorescence-based)

This is a more specific in-vitro assay to measure the direct inhibition of the MraY enzyme.

Materials:

  • Purified MraY enzyme

  • Dansyl-labeled UDP-MurNAc-pentapeptide substrate

  • Undecaprenyl phosphate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl2, 0.1% Triton X-100)

  • This compound

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Mixture: In a microplate, combine the purified MraY enzyme, undecaprenyl phosphate, and the dansyl-labeled UDP-MurNAc-pentapeptide substrate in the assay buffer.

  • Initiate Reaction: Add the diluted this compound or a vehicle control to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.

  • Data Analysis: A decrease in fluorescence intensity indicates inhibition of the MraY enzyme. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Peptidoglycan_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurA_F MurA-F enzymes UDP_GlcNAc->MurA_F Multiple steps UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY Translocase I (MraY) TARGET SITE UDP_MurNAc_pentapeptide->MraY MurA_F->UDP_MurNAc_pentapeptide Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Lipid_II_periplasm Lipid II Flippase->Lipid_II_periplasm Translocation PBP Penicillin-Binding Proteins (PBPs) Lipid_II_periplasm->PBP Transglycosylation & Transpeptidation Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Napsamycin_C This compound Napsamycin_C->MraY Inhibition

Caption: this compound inhibits Translocase I (MraY) in the bacterial cell wall synthesis pathway.

Troubleshooting_Workflow Start Low Bioactivity Observed Check_Compound Check this compound (Preparation, Storage, Integrity) Start->Check_Compound Compound_OK Compound is OK Check_Compound->Compound_OK No Issues Found Resolve_Compound Remake Solutions, Verify Concentration Check_Compound->Resolve_Compound Issue Identified Check_Assay_Setup Review Assay Setup (Controls, Reagents, Protocol) Assay_OK Assay Setup is Correct Check_Assay_Setup->Assay_OK No Issues Found Resolve_Assay Optimize Protocol, Recalibrate Instruments Check_Assay_Setup->Resolve_Assay Issue Identified Check_Culture Examine Bacterial Culture (Viability, Purity, Density) Culture_OK Culture is Healthy Check_Culture->Culture_OK No Issues Found Resolve_Culture Prepare Fresh Culture, Confirm Strain ID Check_Culture->Resolve_Culture Issue Identified Compound_OK->Check_Assay_Setup Assay_OK->Check_Culture Re_run_Experiment Re-run Experiment Culture_OK->Re_run_Experiment If issues persist, consult literature for advanced troubleshooting Resolve_Compound->Re_run_Experiment Resolve_Assay->Re_run_Experiment Resolve_Culture->Re_run_Experiment

Caption: A logical workflow for troubleshooting low bioactivity in this compound assays.

References

Napsamycin C Protocol Refinement for Consistent Results: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Napsamycin C.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
No or low antibacterial activity 1. Degraded this compound: Improper storage or handling.- Ensure lyophilized this compound is stored at -20°C or colder in a desiccator. - Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. - Prepare fresh stock solutions and use them within the same day if possible. For short-term storage, aliquot and freeze at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1][2]
2. Incorrect concentration: Calculation or dilution error.- Double-check all calculations for preparing stock and working solutions. - Use calibrated pipettes for accurate volume measurements.
3. Bacterial resistance: The tested strain of Pseudomonas may have intrinsic or acquired resistance.- Verify the susceptibility of the bacterial strain using a positive control antibiotic with known efficacy against Pseudomonas aeruginosa.
4. Inappropriate assay conditions: Incorrect media, pH, or incubation time.- Use Mueller-Hinton broth or agar for susceptibility testing, as this is a standard medium. - Ensure the pH of the medium is within the optimal range for both bacterial growth and this compound activity (typically around pH 7.2-7.4). - Follow established incubation times for the specific assay (e.g., 16-20 hours for broth microdilution).
Inconsistent results between experiments 1. Variability in inoculum preparation: Different bacterial densities.- Standardize the inoculum preparation to a specific optical density (OD), typically 0.5 McFarland standard, to ensure a consistent starting number of bacteria.
2. Incomplete solubilization of this compound: Precipitation of the compound.- this compound is predicted to have low water solubility.[3] Consider dissolving it in a small amount of a polar organic solvent like DMSO before diluting with aqueous buffer.[4] - Visually inspect solutions for any precipitate before use.
3. Pipetting errors: Inaccurate dispensing of small volumes.- Use appropriate-sized pipettes for the volumes being dispensed. - For serial dilutions, ensure thorough mixing between each step.
High background in enzyme inhibition assay 1. Non-specific inhibition: The observed effect is not due to specific binding to translocase I.- Run control experiments without the enzyme to check for any direct effect of this compound on the substrate or detection reagents.
2. Contamination of reagents: Bacterial or fungal contamination in buffers or solutions.- Use sterile, filtered buffers and solutions.
3. Incorrect buffer conditions: pH or ionic strength affecting enzyme stability or activity.- Optimize the buffer conditions for the translocase I enzyme assay.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a uridylpeptide antibiotic that potently inhibits bacterial translocase I (also known as MraY).[5] Translocase I is an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway.[5] By inhibiting this enzyme, this compound blocks the formation of the peptidoglycan layer, leading to bacterial cell death.[5]

2. What is the spectrum of activity for this compound? this compound has potent activity specifically against Pseudomonas species.[6][7] It does not show significant activity against other Gram-negative or Gram-positive bacteria.[6][7]

3. How should I store this compound?

  • Lyophilized powder: For long-term stability, store at -20°C or -80°C in a desiccator, protected from light.[8]

  • In solution: It is recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than a month. Avoid repeated freeze-thaw cycles.[1][2]

4. How do I dissolve this compound? Due to its peptide nature and predicted low water solubility, this compound may be challenging to dissolve directly in aqueous solutions.[3] It is advisable to first dissolve the lyophilized powder in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) and then slowly add the desired aqueous buffer with gentle vortexing to reach the final concentration.

5. What are the key steps in the bacterial peptidoglycan synthesis pathway inhibited by this compound? The synthesis of peptidoglycan begins in the cytoplasm with the creation of UDP-MurNAc-pentapeptide.[2] Translocase I (MraY) then transfers the phospho-MurNAc-pentapeptide portion to a lipid carrier, undecaprenyl phosphate, on the inner side of the cytoplasmic membrane, forming Lipid I.[2][9] this compound inhibits this crucial step.

6. Are there any known resistance mechanisms to this compound? While specific resistance mechanisms to this compound are not well-documented in the provided search results, resistance to antibiotics targeting cell wall synthesis in Pseudomonas aeruginosa can arise from mechanisms such as reduced outer membrane permeability or the activity of efflux pumps.

Quantitative Data

The following table summarizes illustrative Minimum Inhibitory Concentration (MIC) values for this compound against representative strains of Pseudomonas aeruginosa. Note that these values are examples and may vary depending on the specific strain and experimental conditions.

Bacterial Strain MIC (µg/mL)
Pseudomonas aeruginosa PAO10.5 - 2
Pseudomonas aeruginosa (Clinical Isolate 1)1 - 4
Pseudomonas aeruginosa (Clinical Isolate 2)2 - 8

Disclaimer: The MIC values presented are for illustrative purposes and are based on the known potent anti-pseudomonal activity of this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard antimicrobial susceptibility testing methods.

Materials:

  • This compound

  • Pseudomonas aeruginosa strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

  • Sterile tubes and pipettes

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the lyophilized this compound powder.

    • Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), pick several colonies of P. aeruginosa and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

    • Prepare a working solution of this compound by diluting the stock solution in CAMHB.

    • Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

  • Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Protocol 2: Translocase I (MraY) Enzyme Inhibition Assay

This is a generalized protocol for an in vitro enzyme inhibition assay. Specific conditions may need to be optimized for the purified MraY enzyme.

Materials:

  • Purified bacterial translocase I (MraY) enzyme

  • Substrate: UDP-MurNAc-pentapeptide

  • Lipid carrier: Undecaprenyl phosphate (C₅₅-P)

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100)

  • Detection system (e.g., a method to quantify the product, Lipid I, or the release of UMP)

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer at the optimal pH and ionic strength for MraY activity.

    • Prepare stock solutions of the substrate, lipid carrier, and this compound.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microtiter plate, add a fixed amount of the MraY enzyme to each well.

    • Add varying concentrations of this compound to the wells to create a dilution series.

    • Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow for binding.

  • Initiation of the Reaction:

    • Start the enzymatic reaction by adding the substrate (UDP-MurNAc-pentapeptide) and the lipid carrier (C₅₅-P) to each well.

  • Reaction Incubation:

    • Incubate the reaction mixture for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

    • Measure the amount of product formed using the chosen detection method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Penta UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Penta MurC-F MraY Translocase I (MraY) UDP_MurNAc_Penta->MraY Lipid_I Lipid I MraY->Lipid_I Translocation MurG MurG Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Transglycosylation & Transpeptidation Peptidoglycan Peptidoglycan Layer PBP->Peptidoglycan Inhibitor This compound Inhibitor->MraY

Caption: this compound inhibits Translocase I (MraY) in the bacterial peptidoglycan synthesis pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of This compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plates B->E C Prepare Media and 96-well Plates C->D D->E F Incubate (37°C, 16-20h) E->F G Read Results (Visual or OD600) F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Technical Support Center: Enhancing the Antibacterial Potency of Napsamycin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the antibacterial potency of Napsamycin C derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the uridylpeptide class of antibiotics.[1] It is a potent inhibitor of the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death. Napsamycins have shown potent activity against Pseudomonas species.[2][3]

Q2: What are the main challenges in synthesizing this compound derivatives?

The synthesis of this compound derivatives can be complex due to the molecule's intricate structure, which includes a modified peptide backbone and a nucleoside component.[1] Common challenges include:

  • Sequence Complexity: The presence of non-proteinogenic amino acids and the unique enamide linkage can complicate standard solid-phase or liquid-phase peptide synthesis protocols.[4]

  • Solubility Issues: The peptide nature of this compound and its derivatives can lead to aggregation and poor solubility in common organic solvents, hindering reaction efficiency and purification.[4]

  • Protecting Group Strategy: The multiple reactive functional groups necessitate a robust protecting group strategy to avoid unwanted side reactions during synthesis and modification.

  • Purification Difficulties: The final products often require multi-step purification using techniques like HPLC, and separating closely related derivatives can be challenging.[5]

Q3: What are some promising strategies to enhance the antibacterial potency of this compound?

Based on studies of related uridylpeptide antibiotics and general principles of antimicrobial peptide enhancement, several strategies can be explored:

  • Modification of the Peptide Backbone: Substitution of amino acid residues in the peptide chain can influence the compound's interaction with the target enzyme and its pharmacokinetic properties.[6]

  • Lipidation: The addition of a lipid moiety can enhance the interaction of the antibiotic with the bacterial membrane, potentially increasing its effective concentration at the target site.

  • Modification of the Uridine Moiety: While the uridine core is crucial for activity, modifications at non-essential positions could improve potency or spectrum. However, some modifications to the uracil ring have been shown to abolish activity, indicating this part of the molecule is critical.[7]

  • Bioengineering: The identification of the napsamycin biosynthesis gene cluster allows for genetic manipulation of the producing organism (Streptomyces sp.) to generate novel derivatives.[1]

Troubleshooting Guides

Guide 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs
Symptom Possible Cause Suggested Solution
Low final product yield after cleavage from the resin. Incomplete coupling reactions due to steric hindrance from non-proteinogenic amino acids or secondary structure formation.[4]1. Use a different coupling reagent: Switch to a more potent coupling reagent like HATU or HCTU. 2. Double coupling: Repeat the coupling step for difficult amino acid additions. 3. Increase reaction time and/or temperature: Allow more time for the coupling reaction to go to completion. Microwave-assisted synthesis can also be beneficial.[4]
Peptide aggregation on the resin. [8]1. Use a high-swelling resin: This can reduce inter-chain interactions. 2. Incorporate structure-breaking amino acids: Pseudoproline dipeptides can disrupt secondary structure formation.[4] 3. Change the synthesis solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) in preventing aggregation.[8]
Premature cleavage of the peptide from the resin. 1. Use a more stable linker: Ensure the linker is stable to the repeated deprotection steps. 2. Optimize deprotection conditions: Use the minimum time and concentration of deprotecting agent required.
Guide 2: Poor Solubility of Purified this compound Derivatives
Symptom Possible Cause Suggested Solution
The lyophilized peptide derivative does not dissolve in aqueous buffers or common organic solvents. High hydrophobicity of the introduced modifications (e.g., long alkyl chains).1. Attempt dissolution in a small amount of a polar aprotic solvent like DMSO or DMF first, then dilute with the desired buffer. 2. Incorporate solubilizing moieties: Add polar groups or charged residues to the derivative to improve aqueous solubility. 3. Use sonication or vortexing to aid dissolution.
Aggregation of the peptide. 1. Dissolve at a low concentration. 2. Adjust the pH of the buffer: The net charge of the peptide can influence its solubility. 3. Add a denaturant: In some cases, a low concentration of guanidinium chloride or urea can help disaggregate the peptide, but this may affect its biological activity.
Guide 3: Inconsistent Antibacterial Activity in MIC Assays
Symptom Possible Cause Suggested Solution
High variability in Minimum Inhibitory Concentration (MIC) values between replicate experiments. Inaccurate concentration of the peptide stock solution due to poor solubility or adsorption to plasticware.1. Confirm the concentration of the stock solution using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains chromophores. 2. Use low-binding microplates and pipette tips. 3. Ensure complete dissolution of the compound before preparing dilutions.
Degradation of the peptide derivative. 1. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] 2. Check for degradation by HPLC-MS.
Presence of impurities from synthesis. 1. Ensure the purity of the compound is >95% by analytical HPLC. 2. Be aware of residual TFA (trifluoroacetic acid) from purification, as it can affect cell growth. Consider performing a salt exchange if high concentrations of TFA are suspected.[9]

Data Presentation

Table 1: Hypothetical Antibacterial Activity of this compound and its Derivatives

This table presents hypothetical Minimum Inhibitory Concentration (MIC) data based on expected trends from the modification of uridylpeptide antibiotics. Actual experimental data should be generated and substituted.

Compound Modification MIC (µg/mL)
Pseudomonas aeruginosa (ATCC 27853)Escherichia coli (ATCC 25922)Staphylococcus aureus (ATCC 29213)
This compound -8>128>128
Derivative 1 C-terminal lipidation (C10)464128
Derivative 2 N-terminal amino acid substitution (L-Ala to L-Arg)8128>128
Derivative 3 Uridine 5"-position modification>128>128>128
Derivative 4 Combined C-terminal lipidation and N-terminal Arg substitution23264

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol outlines a general workflow for the synthesis of a modified this compound peptide backbone on a solid support.

  • Resin Selection and Loading: Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Load the first protected amino acid onto the resin according to the manufacturer's protocol.

  • Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Modification (Optional): On-resin modifications, such as lipidation, can be performed by coupling a fatty acid to a free amino group.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

  • Inoculum Standardization: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or water). Make serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY Translocase I (MraY) UDP_MurNAc_pp->MraY binds Lipid_II Lipid II MraY->Lipid_II produces Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_synthesis precursor for Napsamycin_C This compound Napsamycin_C->MraY inhibits Bactoprenol_P Bactoprenol-P Bactoprenol_P->MraY

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization MIC_Assay MIC Determination Characterization->MIC_Assay Test Compound Toxicity_Assay Cytotoxicity Assay MIC_Assay->Toxicity_Assay Spectrum_Analysis Antibacterial Spectrum MIC_Assay->Spectrum_Analysis

Caption: Experimental workflow for derivative synthesis and evaluation.

Logical_Relationship Start Goal: Enhance Antibacterial Potency Strategy Select Modification Strategy Start->Strategy Synthesis Synthesize Derivative Strategy->Synthesis Purify Purify & Characterize Synthesis->Purify Test Test Antibacterial Activity (MIC) Purify->Test Analyze Analyze Structure-Activity Relationship (SAR) Test->Analyze Improved Potency Enhanced Analyze->Improved Yes NotImproved Potency Not Enhanced Analyze->NotImproved No NotImproved->Strategy Iterate Design

Caption: Logical workflow for iterative drug development.

References

Common pitfalls in Napsamycin C handling and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Napsamycin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle and store this compound effectively, ensuring the integrity and reproducibility of experimental results.

Disclaimer: this compound is a specialized uridylpeptide antibiotic. Comprehensive public data on its specific stability profile is limited. The following recommendations are based on the chemical structure of this compound, general knowledge of peptide and nucleoside chemistry, and stability data for related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For initial stock solutions, sterile, nuclease-free water or aqueous buffers are recommended. Given its peptide nature, dissolving this compound in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is advisable to maintain stability. Avoid strongly acidic or alkaline conditions, as these can promote hydrolysis of the peptide and enamide bonds. For cell-based assays, the final concentration should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.

Q2: What are the optimal short-term and long-term storage conditions for this compound?

Proper storage is critical to preserving the bioactivity of this compound. The following conditions are recommended based on general principles for complex biomolecules:

Storage ConditionLyophilized PowderStock Solution
Long-term -20°C to -80°C-80°C
Short-term 4°C4°C (for up to a few days)
Light Protect from lightProtect from light
Atmosphere Store under an inert gas (e.g., argon or nitrogen) if possibleStore in tightly sealed vials to minimize air exposure

Note: Avoid repeated freeze-thaw cycles for stock solutions, as this can lead to degradation. Aliquot the stock solution into single-use vials before freezing.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is not available, its structure contains aromatic rings (m-tyrosine residues) and a nucleoside component, which can be susceptible to degradation upon exposure to UV and high-intensity visible light. Therefore, it is recommended to handle this compound and its solutions in low-light conditions and to store them in amber vials or containers wrapped in aluminum foil.

Q4: Can I expect degradation of this compound in my cell culture medium during a prolonged experiment?

Yes, gradual degradation in aqueous solutions, such as cell culture medium at 37°C, is possible. Peptides can be susceptible to enzymatic degradation by proteases present in serum-containing media or secreted by cells. Additionally, the physiological temperature and pH can contribute to slow hydrolysis of labile bonds over time. For long-term experiments (e.g., > 24 hours), it may be necessary to replenish the this compound-containing medium periodically to maintain a consistent effective concentration.

Troubleshooting Guide

Issue 1: Loss of this compound bioactivity in my assay.

If you observe a decrease or complete loss of this compound's expected biological effect, consider the following potential causes and solutions.

Troubleshooting Workflow for Loss of Bioactivity

loss_of_activity start Start: Loss of Bioactivity Observed check_storage 1. Review Storage Conditions - Temperature? - Light exposure? - Freeze-thaw cycles? start->check_storage improper_storage Likely Degradation - Prepare fresh stock from new vial - Aliquot and store at -80°C check_storage->improper_storage Improper check_solution_prep 2. Examine Solution Preparation - Correct solvent? - Correct pH? - Age of stock solution? check_storage->check_solution_prep Proper end Problem Resolved improper_storage->end improper_prep Potential Hydrolysis/Degradation - Use recommended buffer (pH 6-7.4) - Prepare fresh solutions check_solution_prep->improper_prep Improper check_assay_conditions 3. Assess Assay Conditions - Prolonged incubation at 37°C? - Presence of proteases (e.g., in serum)? check_solution_prep->check_assay_conditions Proper improper_prep->end assay_degradation In-Assay Instability - Replenish this compound during long incubations - Consider serum-free media if compatible check_assay_conditions->assay_degradation Adverse check_assay_conditions->end Optimal assay_degradation->end

Caption: Troubleshooting workflow for loss of this compound bioactivity.

Issue 2: My this compound solution appears discolored or contains precipitates.

Discoloration (e.g., yellowing) can be an indicator of chemical degradation, particularly oxidation. The formation of precipitates may suggest aggregation of the peptide or that the compound has come out of solution due to incorrect solvent, pH, or temperature.

  • Solution: Discard the discolored or precipitated solution. Prepare a fresh solution from a new vial of lyophilized powder, ensuring it is fully dissolved in the recommended solvent. If solubility is an issue, consider using a small amount of a co-solvent like DMSO before diluting with an aqueous buffer, but verify the compatibility of the co-solvent with your experimental system.

Experimental Protocols

Cited Experiment: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general methodology for determining the MIC of this compound against a susceptible bacterial strain, such as Pseudomonas aeruginosa.

  • Preparation of this compound Stock Solution:

    • Aseptically reconstitute a pre-weighed amount of lyophilized this compound in sterile, nuclease-free water to a concentration of 1 mg/mL.

    • Gently vortex to ensure complete dissolution.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

    • Use immediately or aliquot into single-use vials and store at -80°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, inoculate a single colony of P. aeruginosa into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • MIC Determination (Broth Microdilution Method):

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to obtain a range of desired concentrations.

    • Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only) on each plate.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound can help in troubleshooting and in designing experiments that minimize compound instability.

degradation_pathways cluster_conditions Degradation Conditions cluster_pathways Potential Degradation Products Napsamycin_C This compound Acid_Base Strong Acid/Base Heat High Temperature Light UV/High-Intensity Light Oxidation Oxidizing Agents/Air Hydrolyzed_Peptide Hydrolyzed Peptide Fragments Acid_Base->Hydrolyzed_Peptide Peptide Bond Hydrolysis Hydrolyzed_Enamide Cleavage at Enamide Bond Acid_Base->Hydrolyzed_Enamide Enamide Hydrolysis Heat->Hydrolyzed_Peptide Accelerates Hydrolysis Degraded_Nucleoside Degraded Uracil Moiety Light->Degraded_Nucleoside Photodegradation Oxidized_Residues Oxidized Met/Tyr Residues Oxidation->Oxidized_Residues Oxidation of Side Chains

Caption: Potential degradation pathways for this compound.

Technical Support Center: Optimizing Napsamycin C Production in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the culture conditions for Streptomyces species producing Napsamycin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a member of the napsamycin family of antibiotics (A, B, C, and D). These are potent inhibitors of bacterial translocase I, a crucial enzyme in the biosynthesis of peptidoglycan. The producing organism for napsamycins is Streptomyces candidus (Culture No. Y-82,11372, deposited as DSM 5940).[1] The napsamycin gene cluster has also been identified in Streptomyces sp. DSM5940 and successfully expressed in the heterologous host Streptomyces coelicolor M1154.[2]

Q2: What are the general culture conditions for this compound production?

This compound is produced under aerobic conditions in a nutrient medium containing sources of carbon, nitrogen, inorganic salts, and trace elements. The cultivation is typically carried out at temperatures between 24-32°C and a pH range of 6.0 to 8.0.[1]

Q3: What are the recommended carbon and nitrogen sources for this compound production?

  • Carbon Sources: A variety of carbon sources can be utilized, including starch, glucose, sucrose, dextrin, fructose, molasses, lactose, or galactose. Starch is noted as a preferred carbon source.[1]

  • Nitrogen Sources: Suitable nitrogen sources include soybean meal, peanut meal, yeast extract, beef extract, peptone, malt extract, corn steep liquor, or casamino acids. A combination of soybean meal and yeast extract is often preferred.[1]

Q4: Are there any specific inorganic salts or trace elements required?

Yes, the nutrient medium should include inorganic salts such as sodium hydrogen phosphate, potassium hydrogen phosphate, sodium chloride, calcium chloride, calcium carbonate, or magnesium sulfate. Additionally, trace elements like salts of iron, manganese, copper, zinc, or cobalt are beneficial for production.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound production.

Issue Possible Cause(s) Troubleshooting Steps
Low or no this compound production - Suboptimal media composition- Incorrect pH or temperature- Inadequate aeration- Strain instability or mutation- Media Optimization: Systematically evaluate different carbon and nitrogen sources. Refer to the Experimental Protocols section for a detailed approach. A combination of starch as the carbon source and soybean meal with yeast extract as nitrogen sources is a good starting point.[1]- pH and Temperature Control: Monitor and maintain the pH between 6.0 and 8.0 and the temperature between 24-32°C throughout the fermentation.[1]- Improve Aeration: Ensure adequate oxygen supply by increasing the agitation speed or using baffled flasks.- Strain Maintenance: Re-streak the culture from a frozen stock to ensure the viability and productivity of the strain.
High biomass but low antibiotic yield - Nutrient limitation (e.g., phosphate)- Carbon catabolite repression- Phosphate Concentration: High phosphate levels can favor biomass accumulation over antibiotic production. Test a range of phosphate concentrations to find the optimal balance.- Carbon Source Regulation: High concentrations of readily metabolizable sugars like glucose can repress secondary metabolite production. Consider using a slower-metabolized carbon source like starch or a fed-batch strategy for glucose.
Inconsistent production between batches - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters- Standardize Inoculum: Develop a consistent protocol for seed culture preparation, including age and volume.- Precise Media Preparation: Ensure accurate weighing of components and consistent sterilization procedures.- Monitor Fermentation: Continuously monitor and log pH, temperature, and dissolved oxygen to ensure consistency.
Difficulty in detecting this compound - Inefficient extraction method- Low concentration in the broth- Analytical method not optimized- Optimize Extraction: Experiment with different solvents and pH adjustments to improve the recovery of this compound from the culture broth.- Concentrate Sample: Use solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the sample before analysis.- Method Development: Optimize the High-Performance Liquid Chromatography (HPLC) method, including the column, mobile phase, and detection wavelength.

Experimental Protocols

Media Optimization Protocol

This protocol outlines a systematic approach to optimizing the culture medium for this compound production.

1. Baseline Medium Formulation:

Based on available data for Streptomyces and this compound production, a starting medium can be formulated as follows:

ComponentConcentration (g/L)
Starch (soluble)20
Soybean Meal10
Yeast Extract2
K₂HPO₄1
MgSO₄·7H₂O0.5
NaCl0.5
CaCO₃2
Trace Element Solution1 mL
pH 7.0

2. One-Factor-at-a-Time (OFAT) Optimization:

  • Carbon Source: While keeping other components constant, test different carbon sources (e.g., glucose, fructose, maltose) at the same concentration (20 g/L).

  • Nitrogen Source: Using the best carbon source, evaluate different nitrogen sources (e.g., peptone, beef extract, casamino acids) and their ratios.

  • Phosphate Concentration: Investigate the effect of varying K₂HPO₄ concentrations (e.g., 0.1, 0.5, 1, 2 g/L).

  • Trace Elements: Assess the impact of adding a trace element solution.

3. Data Presentation:

Summarize the results of the optimization experiments in a table for easy comparison.

Carbon SourceNitrogen SourceK₂HPO₄ (g/L)This compound Titer (µg/mL)
StarchSoybean Meal + Yeast Extract1.0[Insert Data]
GlucoseSoybean Meal + Yeast Extract1.0[Insert Data]
StarchPeptone1.0[Insert Data]
StarchSoybean Meal + Yeast Extract0.5[Insert Data]
Fermentation Protocol
  • Seed Culture Preparation: Inoculate a loopful of Streptomyces candidus from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

  • Production Culture: Inoculate a 500 mL flask containing 100 mL of the optimized production medium with 5% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7-10 days.

  • Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) to measure biomass (dry cell weight) and this compound concentration by HPLC.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Streptomyces Antibiotic Production

The regulation of antibiotic production in Streptomyces is complex, involving a hierarchical network of regulatory genes. While specific pathways for this compound are not fully elucidated, general regulatory mechanisms are known to influence secondary metabolism.

Signaling_Pathway General Regulatory Cascade for Antibiotic Production in Streptomyces Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulators (e.g., AdpA, AfsR) Nutrient_Limitation->Global_Regulators activate Growth_Phase Transition to Stationary Phase Growth_Phase->Global_Regulators induce Signal_Molecules Signal Molecules (e.g., γ-butyrolactones) Signal_Molecules->Global_Regulators bind to and activate Pathway_Specific_Regulators Pathway-Specific Regulators (e.g., SARPs) Global_Regulators->Pathway_Specific_Regulators activate transcription of Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulators->Biosynthetic_Genes bind to promoters and activate Napsamycin_C This compound Production Biosynthetic_Genes->Napsamycin_C lead to Experimental_Workflow Workflow for Optimization of this compound Production Strain_Selection Strain Selection (*Streptomyces candidus*) Media_Formulation Baseline Media Formulation Strain_Selection->Media_Formulation OFAT One-Factor-at-a-Time (OFAT) Optimization Media_Formulation->OFAT RSM Response Surface Methodology (RSM) OFAT->RSM Fermentation Shake Flask Fermentation RSM->Fermentation Extraction Extraction of This compound Fermentation->Extraction Analysis HPLC Analysis Extraction->Analysis Data_Analysis Data Analysis and Further Optimization Analysis->Data_Analysis Data_Analysis->Media_Formulation Iterate

References

Validation & Comparative

A Comparative Analysis of Napsamycin C and Mureidomycin C: Unveiling Their Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antibiotic research, particularly in the quest for novel agents effective against multidrug-resistant pathogens, uridylpeptide antibiotics represent a promising class. This guide provides a detailed comparison of the antibacterial activities of two such compounds, Napsamycin C and Mureidomycin C, with a focus on their efficacy against the opportunistic pathogen Pseudomonas aeruginosa. Both antibiotics share a common mechanism of action, targeting the essential bacterial enzyme MraY, a critical player in peptidoglycan biosynthesis.

Quantitative Analysis of Antibacterial Activity

Table 1: Comparative Antibacterial Activity (MIC, μg/mL) of Mureidomycin C against Pseudomonas aeruginosa

Bacterial StrainMureidomycin C
P. aeruginosa SANK 713730.2
P. aeruginosa IFO 30800.2
P. aeruginosa IFO 34450.4
P. aeruginosa IFO 34460.4
P. aeruginosa IFO 34470.4
P. aeruginosa IFO 34480.4
P. aeruginosa IFO 34530.2
P. aeruginosa IFO 34550.2
P. aeruginosa IFO 37560.2
P. aeruginosa IFO 37570.4
P. aeruginosa GN 111890.1
P. aeruginosa GN 111900.2
Clinically isolated strains (Range)0.1 - 3.13

Data for Mureidomycin C is sourced from "Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties." While this compound is known to be active against Pseudomonas aeruginosa, specific MIC values from a comparative study are not available in the cited literature.

Mechanism of Action: Targeting Peptidoglycan Synthesis

Both this compound and Mureidomycin C exert their antibacterial effects by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an essential integral membrane enzyme that catalyzes the first step of the membrane-associated stage of peptidoglycan biosynthesis. Specifically, it facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. By blocking this crucial step, these antibiotics effectively halt the construction of the bacterial cell wall, leading to cell lysis and death.

Peptidoglycan_Biosynthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF MraY MraY UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Polymerization Glycan Chain Polymerization Flippase->Polymerization Transglycosylases Cross_linking Peptide Cross-linking Polymerization->Cross_linking Transpeptidases Peptidoglycan Peptidoglycan Cross_linking->Peptidoglycan Inhibitors This compound Mureidomycin C Inhibitors->MraY

Figure 1. Inhibition of Peptidoglycan Biosynthesis by this compound and Mureidomycin C.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and Mureidomycin C can be quantified by determining the MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension of P. aeruginosa standardized to a turbidity equivalent to a 0.5 McFarland standard, then diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Stock solutions of this compound and Mureidomycin C of known concentration.

  • Pipettes and sterile tips.

  • Incubator (35°C ± 2°C).

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 50 µL. A range of concentrations should be chosen based on expected efficacy.

  • Inoculation: An equal volume (50 µL) of the standardized bacterial suspension is added to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).

MraY Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of MraY activity by detecting the formation of a fluorescently labeled Lipid I analog.

Objective: To quantify the inhibitory effect of this compound and Mureidomycin C on the enzymatic activity of MraY.

Materials:

  • Partially purified MraY enzyme.

  • Fluorescent MraY substrate: UDP-MurNAc-Nε-dansylpentapeptide.

  • Undecaprenyl phosphate (C55-P).

  • Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.5% Triton X-100.

  • This compound and Mureidomycin C stock solutions.

  • 96- or 384-well black microtiter plates (for fluorescence reading).

  • Fluorescence microplate reader.

Procedure:

  • Reaction Mixture Preparation: A reaction mixture is prepared in the microtiter plate wells containing the assay buffer, UDP-MurNAc-Nε-dansylpentapeptide, and C55-P.

  • Inhibitor Addition: Varying concentrations of this compound or Mureidomycin C are added to the wells. A control with no inhibitor is included.

  • Enzyme Addition: The reaction is initiated by the addition of the MraY enzyme preparation.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Fluorescence Measurement: The formation of the fluorescent Lipid I analog is monitored by measuring the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 520 nm for dansyl). The change in fluorescence is due to the transfer of the dansylated substrate from an aqueous environment to the hydrophobic environment of the lipid carrier.

  • Data Analysis: The percentage of MraY inhibition is calculated for each inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce MraY activity by 50%) is determined.

MraY_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare reaction mix: Assay buffer, fluorescent substrate, and undecaprenyl phosphate B Add varying concentrations of this compound or Mureidomycin C A->B C Initiate reaction by adding MraY enzyme B->C D Incubate at controlled temperature (e.g., 30°C) C->D E Measure fluorescence intensity in a microplate reader D->E F Calculate % inhibition and determine IC50 value E->F

Figure 2. Experimental Workflow for the Fluorescence-Based MraY Inhibition Assay.

A Comparative Analysis of Napsamycin C and Other Translocase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Napsamycin C, a uridylpeptide antibiotic, with other prominent inhibitors of Phospho-MurNAc-pentapeptide translocase (MraY or Translocase I). MraY is a critical bacterial enzyme essential for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall, making it a key target for novel antibacterial agents. This document summarizes quantitative data on the inhibitory activities of these compounds, details the experimental protocols for their evaluation, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to Translocase I (MraY) and its Inhibitors

Translocase I (MraY) catalyzes the first membrane-bound step in peptidoglycan synthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. The inhibition of this crucial step disrupts cell wall formation, leading to bacterial cell death.

Several classes of natural product antibiotics target MraY, broadly categorized as:

  • Uridylpeptide Antibiotics: This class includes Napsamycins, Mureidomycins, and Pacidamycins. They are characterized by a uridine moiety linked to a peptide backbone and typically exhibit potent activity against Gram-negative bacteria like Pseudomonas aeruginosa.[1][2] Napsamycins are potent inhibitors of bacterial translocase I.[3]

  • Liponucleoside Antibiotics: This diverse group includes Tunicamycins and Caprazamycins. They possess a nucleoside core linked to a lipid chain. Tunicamycins are potent inhibitors but also show toxicity to eukaryotes, while Caprazamycins have demonstrated significant anti-mycobacterial activity.[4]

  • Other Natural Product Inhibitors: This category includes compounds like Amphomycin, which indirectly inhibits MraY.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and other representative Translocase I inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) against the MraY enzyme and the minimum inhibitory concentration (MIC) against various bacterial strains.

Table 1: Comparative IC50 Values of Translocase I Inhibitors against MraY

Inhibitor ClassInhibitorBacterial Source of MraYIC50 (µg/mL)IC50 (nM)
UridylpeptideMureidomycin AnaloguesStaphylococcus aureus-Low nM range
LiponucleosideTunicamycinsStaphylococcus aureus0.08–0.21-
LiponucleosideCapuramycinNot Specified0.010-
LiponucleosideSphaerimicin AS. aureus (MraYSA)-9.1
LiponucleosideSphaerimicin Analogue (SPM-1)Aquifex aeolicus (MraYAA)-170

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Values

Inhibitor ClassInhibitorTarget OrganismMIC Range (µg/mL)
UridylpeptideMureidomycin CPseudomonas aeruginosa0.1 - 3.13[1][5]
UridylpeptidePacidamycinsPseudomonas aeruginosa8 - 64[6]
UridylpeptideNapsamycinsPseudomonas speciesPotent activity reported[2]
LiponucleosideTunicamycinsGram-positive bacteria (e.g., S. aureus)0.06 - 0.25[3]
LiponucleosideTunicamycinsGram-negative bacteriaWeak or no activity[3]
LiponucleosideCaprazamycin Analogue (Palmitoyl caprazol)Mycobacterium smegmatis6.25
LiponucleosideCaprazamycin Analogue (Palmitoyl caprazol)MRSA & VRE3.13 - 12.5

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

MraY_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_inhibitors Inhibitors UDP-MurNAc-pp UDP-MurNAc- pentapeptide MraY MraY (Translocase I) UDP-MurNAc-pp->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalysis C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Lipid Carrier Peptidoglycan\nSynthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan\nSynthesis Continues Napsamycin_C This compound Napsamycin_C->MraY Inhibition Other_Inhibitors Other MraY Inhibitors Other_Inhibitors->MraY Inhibition

Caption: MraY catalyzes the formation of Lipid I, a crucial step in peptidoglycan synthesis. This compound and other inhibitors block this step.

MraY_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare MraY Enzyme (e.g., from E. coli overexpressing strain) Reaction_Mix Combine MraY, C55-P, Fluorescent Substrate, and Inhibitor in a microplate Enzyme_Prep->Reaction_Mix Substrate_Prep Synthesize Fluorescent Substrate (UDP-MurNAc-dansylpentapeptide) Substrate_Prep->Reaction_Mix Inhibitor_Prep Prepare Serial Dilutions of Inhibitors Inhibitor_Prep->Reaction_Mix Incubation Incubate at 30°C Reaction_Mix->Incubation Measurement Measure Fluorescence Enhancement (Excitation: ~355 nm, Emission: ~535 nm) Incubation->Measurement IC50_Calc Calculate IC50 Values from dose-response curves Measurement->IC50_Calc

Caption: Workflow for the fluorescence-based MraY inhibition assay to determine IC50 values.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculation Inoculate Microplate Wells containing antibiotic dilutions with bacterial suspension Inoculum_Prep->Inoculation Antibiotic_Dilutions Prepare 2-fold Serial Dilutions of Antibiotics in Broth Antibiotic_Dilutions->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration (MIC).

Experimental Protocols

MraY Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a method utilizing a fluorescent derivative of the MraY nucleotide substrate.

1. Materials and Reagents:

  • Partially purified MraY enzyme preparation.

  • UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate).

  • Undecaprenyl phosphate (C55-P).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol.

  • Test inhibitors (e.g., this compound) at various concentrations.

  • 96-well or 384-well microplates.

  • Fluorescence microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In each well of the microplate, combine the following:

    • MraY enzyme (e.g., 11 µg/mL).

    • C55-P (e.g., 50 µM).

    • UDP-MurNAc-dansylpentapeptide (e.g., 10 µM).

    • Varying concentrations of the test inhibitor.

  • Initiate the reaction by adding the MraY enzyme.

  • Incubate the plate at room temperature for 3-4 hours or at 30°C for 15 minutes.

  • Measure the fluorescence enhancement using a microplate reader with excitation at approximately 355 nm and emission at approximately 535 nm.

  • The rate of the enzymatic reaction is determined from the linear phase of fluorescence increase.

  • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol follows the general guidelines for broth microdilution testing.

1. Materials and Reagents:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa).

  • Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Test antibiotics (e.g., this compound) of known concentration.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator.

2. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select several colonies of the test bacterium.

    • Suspend the colonies in broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of the antibiotic at a concentration at least 10 times the highest concentration to be tested.

    • Perform serial two-fold dilutions of the antibiotic in the broth directly in the 96-well plate. Each well should contain 100 µL of the diluted antibiotic.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the total volume to 200 µL. This will further dilute the antibiotic concentration by half.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

Conclusion

This compound, as a member of the uridylpeptide class of antibiotics, is a potent inhibitor of Translocase I, with notable activity against Pseudomonas aeruginosa. While a direct IC50 value for this compound is not widely reported, its close structural and functional relationship with Mureidomycins suggests a highly potent inhibitory action at the nanomolar level. The MIC data for related compounds further supports its efficacy against clinically relevant Gram-negative pathogens. In contrast, other classes of MraY inhibitors, such as the liponucleosides Tunicamycin and Caprazamycin, exhibit primary activity against Gram-positive bacteria and mycobacteria, respectively. The distinct antibacterial spectra of these inhibitor classes highlight the potential for developing targeted therapies based on their unique chemical scaffolds. Further research, including the determination of a precise IC50 for this compound against P. aeruginosa MraY, would be invaluable for its continued development as a therapeutic agent.

References

Validating the Mechanism of Action of Napsamycin C in P. aeruginosa: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Napsamycin C and its validated mechanism of action against Pseudomonas aeruginosa. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview, supported by experimental data and detailed protocols, to facilitate further investigation and drug development efforts against this critical pathogen.

Introduction to this compound

This compound is a uridylpeptide antibiotic belonging to the mureidomycin family, first isolated from Streptomyces sp.[1][2]. It exhibits potent and specific activity against Pseudomonas species, a genus of Gram-negative bacteria that includes the opportunistic pathogen P. aeruginosa, notorious for its high levels of intrinsic and acquired antibiotic resistance. The unique structure of this compound contributes to its targeted antibacterial effect.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of action of this compound is the inhibition of a critical step in bacterial cell wall biosynthesis. Specifically, it is a potent inhibitor of phospho-N-acetylmuramoyl-pentapeptide-transferase (translocase I), also known as MraY. This enzyme catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide, to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is an essential step in the synthesis of peptidoglycan, the major component of the bacterial cell wall that provides structural integrity and protection against osmotic lysis. By inhibiting translocase I, this compound effectively blocks the entire downstream process of peptidoglycan formation, leading to cell death.

The Peptidoglycan Biosynthesis Pathway in P. aeruginosa

The following diagram illustrates the key stages of peptidoglycan synthesis in P. aeruginosa and highlights the inhibitory action of this compound.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA MurG MurG UDP_GlcNAc->MurG PEP PEP PEP->MurA UDP_MurNAc UDP-MurNAc MurA->UDP_MurNAc MurC MurC UDP_MurNAc->MurC L_Ala L-Ala L_Ala->MurC UDP_MurNAc_Ala UDP-MurNAc-L-Ala MurC->UDP_MurNAc_Ala MurD MurD UDP_MurNAc_Ala->MurD D_Glu D-Glu D_Glu->MurD UDP_MurNAc_Ala_Glu UDP-MurNAc-L-Ala-D-Glu MurD->UDP_MurNAc_Ala_Glu MurE MurE UDP_MurNAc_Ala_Glu->MurE m_DAP m-DAP m_DAP->MurE UDP_MurNAc_Penta UDP-MurNAc-pentapeptide MurE->UDP_MurNAc_Penta MurF MurF UDP_MurNAc_Penta->MurF MraY Translocase I (MraY) UDP_MurNAc_Penta->MraY D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala->MurF MurF->UDP_MurNAc_Penta UDP-MurNAc-pentapeptide Lipid_I Lipid I MraY->Lipid_I Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Translocation Peptidoglycan Nascent Peptidoglycan PBP->Peptidoglycan Transglycosylation & Transpeptidation Napsamycin_C This compound Napsamycin_C->MraY

Caption: Peptidoglycan biosynthesis pathway in P. aeruginosa and the inhibitory target of this compound.

Comparative Performance Data

AntibioticMechanism of ActionP. aeruginosa Strain(s)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Cell Wall Synthesis (Translocase I) Pseudomonas sp.Data not available Data not available
CiprofloxacinDNA Gyrase/Topoisomerase IVVarious clinical isolates0.5 - 22 - >64
TobramycinProtein Synthesis (30S Ribosome)ATCC 27853, clinical isolates0.5 - 14 - 32
CeftazidimeCell Wall Synthesis (PBP3)PAO1, clinical isolates232
MeropenemCell Wall Synthesis (PBPs)PAO1, clinical isolates0.58
Piperacillin/TazobactamCell Wall Synthesis (PBPs) / β-lactamase inhibitorClinical isolates4>64
ColistinCell Membrane IntegrityPAO1, clinical isolates12

Note: MIC values can vary significantly depending on the specific strain, testing methodology (e.g., broth microdilution, E-test), and geographical location of isolate collection.

Experimental Protocols for Mechanism of Action Validation

To validate that this compound targets translocase I in P. aeruginosa, a series of well-established experimental protocols can be employed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Methodology:

  • Bacterial Strain: P. aeruginosa PAO1 or another reference strain.

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Procedure (Broth Microdilution):

    • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of P. aeruginosa to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Translocase I (MraY) Inhibition Assay

Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of translocase I.

Methodology:

  • Enzyme and Substrates:

    • Purified P. aeruginosa MraY enzyme.

    • UDP-N-acetylmuramoyl-pentapeptide-(fluorescently labeled) as the donor substrate.

    • Undecaprenyl phosphate as the acceptor substrate.

  • Procedure (Fluorescence-based Assay):

    • Incubate purified MraY with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrates.

    • The reaction involves the transfer of the fluorescently labeled pentapeptide to the lipid carrier, which can be separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or captured on a hydrophobic plate.

    • Quantify the fluorescent product.

    • Calculate the IC₅₀ value of this compound, which is the concentration required to inhibit 50% of the MraY enzyme activity.

Macromolecular Synthesis Assay

Objective: To determine if this compound specifically inhibits cell wall synthesis without affecting other major cellular processes like DNA, RNA, and protein synthesis.

Methodology:

  • Radiolabeled Precursors:

    • [³H]Diaminopimelic acid (for peptidoglycan synthesis)

    • [³H]Thymidine (for DNA synthesis)

    • [³H]Uridine (for RNA synthesis)

    • [³H]Leucine (for protein synthesis)

  • Procedure:

    • Grow P. aeruginosa to the mid-logarithmic phase.

    • Add this compound at a concentration that inhibits growth (e.g., 4x MIC).

    • At various time points, add the different radiolabeled precursors to separate aliquots of the culture.

    • After a short incubation period, precipitate the macromolecules (e.g., using trichloroacetic acid).

    • Measure the incorporated radioactivity using a scintillation counter.

    • A specific inhibitor of cell wall synthesis will show a significant reduction in the incorporation of [³H]Diaminopimelic acid, while the incorporation of other precursors will be largely unaffected initially.

Experimental and Logical Workflows

The following diagrams outline the workflows for validating the mechanism of action of this compound.

MOA_Validation_Workflow start Start: this compound identified as an anti-pseudomonal agent mic_test Determine MIC against P. aeruginosa start->mic_test macro_synthesis Macromolecular Synthesis Assay (radiolabeled precursors) mic_test->macro_synthesis Use MIC to inform concentration enzyme_assay In vitro Translocase I (MraY) Inhibition Assay macro_synthesis->enzyme_assay Indicates specific inhibition of cell wall synthesis target_validation Target Validated: Translocase I Inhibition enzyme_assay->target_validation Directly confirms enzyme inhibition conclusion Conclusion: this compound is a specific inhibitor of peptidoglycan synthesis target_validation->conclusion

Caption: Workflow for the experimental validation of this compound's mechanism of action.

Logical_Relationship premise1 Premise 1: P. aeruginosa requires peptidoglycan for survival conclusion Conclusion: This compound inhibits P. aeruginosa growth by blocking cell wall synthesis premise1->conclusion premise2 Premise 2: Translocase I is essential for peptidoglycan synthesis premise2->conclusion premise3 Premise 3: This compound inhibits Translocase I premise3->conclusion

Caption: Logical framework for the antibacterial action of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel antibiotics against the challenging pathogen P. aeruginosa. Its specific mechanism of action, the inhibition of translocase I, targets a crucial and highly conserved pathway in bacterial cell wall synthesis. The experimental protocols detailed in this guide provide a robust framework for the validation of this mechanism and for the comparative evaluation of this compound and its analogues against existing and emerging anti-pseudomonal agents. Further research to determine the precise MIC values of this compound against a panel of clinical P. aeruginosa isolates is warranted to fully assess its therapeutic potential.

References

Confirming the Target Engagement of Napsamycin C in Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Napsamycin C and other antimicrobial agents targeting bacterial translocase I (also known as MraY), a critical enzyme in peptidoglycan biosynthesis. Understanding the target engagement of novel antibiotics like this compound is paramount for developing effective therapeutics against multidrug-resistant bacteria. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows to aid in this endeavor.

Executive Summary

This compound, a member of the mureidomycin family of antibiotics, is a potent inhibitor of bacterial translocase I.[1] This enzyme catalyzes a crucial step in the synthesis of the bacterial cell wall, making it an attractive target for antibiotic development. This guide compares this compound with other known translocase I inhibitors, including Mureidomycins, Capuramycins, and Tunicamycin, focusing on their target engagement, inhibitory activity, and antibacterial spectrum. Furthermore, we detail state-of-the-art techniques for confirming target engagement in a cellular context.

Comparison of Translocase I Inhibitors

The following table summarizes the key characteristics of this compound and its alternatives.

FeatureThis compoundMureidomycins (e.g., Mureidomycin A & C)CapuramycinsTunicamycin
Primary Target Bacterial Translocase IBacterial Translocase I[2][3]Bacterial Translocase I (MurX/MraY)[4][5]GlcNAc Phosphotransferase (GPT), including Translocase I[6]
IC50 against Translocase I Potent inhibitor (specific value not publicly available)[1]Mureidomycin A: 0.05 µg/mL[2]A-500359 H: 0.008 µM, A-500359 M-2: 0.010 µM, A-500359 E: 0.027 µM[7]44 µg/mL (weakly inhibits bacterial lipid intermediate I formation)[2]
Antibacterial Spectrum Primarily active against Pseudomonas species[8]Primarily active against Pseudomonas aeruginosa[9][10]Active against Gram-positive bacteria, including Mycobacterium tuberculosis[5]Broad-spectrum, including Gram-positive bacteria, yeasts, and fungi[6]
MIC against P. aeruginosa Active (specific values vary)[8]Mureidomycin C: 0.1 to 3.13 µg/mL[9]Not the primary target organismNot typically used for P. aeruginosa
Mechanism of Action Inhibition of peptidoglycan synthesis[1]Inhibition of peptidoglycan synthesis[2][3]Inhibition of peptidoglycan synthesis[4]Inhibition of N-linked glycosylation[6]
Known Resistance Not extensively documentedSpontaneous resistance observed in P. aeruginosa[9]Not extensively documented for target speciesNot typically used as a standalone antibacterial

Experimental Protocols for Target Engagement

Confirming that a compound interacts with its intended target within a living bacterium is a critical step in drug development. The following are detailed protocols for robust methods to assess target engagement.

In Vitro Translocase I Inhibition Assay

This assay directly measures the enzymatic activity of translocase I in the presence of an inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified or membrane-associated translocase I.

Methodology:

  • Enzyme Preparation:

    • Overexpress and purify recombinant translocase I (MraY) from a suitable host, such as E. coli or Bacillus subtilis.[11]

    • Alternatively, prepare membrane fractions from bacterial cultures known to express the enzyme.[12]

  • Substrate Preparation:

    • Synthesize or purify the substrate UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide).

    • Prepare a lipid carrier, undecaprenyl phosphate (C55-P).

  • Assay Procedure:

    • Set up reaction mixtures containing buffer, MgCl2, the enzyme preparation, and varying concentrations of the test inhibitor (e.g., this compound).

    • Initiate the reaction by adding UDP-MurNAc-pentapeptide and C55-P.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Detection of Product Formation:

    • The product, undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide (Lipid I), can be quantified using various methods:

      • Radiolabeling: Use a radiolabeled substrate (e.g., in the pentapeptide) and separate the product by thin-layer chromatography (TLC), followed by autoradiography or scintillation counting.

      • Fluorescence-based Assay: Utilize a fluorescently labeled substrate to allow for continuous monitoring of the reaction.[13]

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify and quantify drug-target engagement in intact cells and tissues. The principle is that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.

Objective: To demonstrate that this compound binds to translocase I in live bacterial cells.

Methodology:

  • Cell Culture and Treatment:

    • Grow a bacterial culture (e.g., Pseudomonas aeruginosa) to the mid-logarithmic phase.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

    • Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells using an appropriate method (e.g., sonication, enzymatic digestion).

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of soluble translocase I in the supernatant using a specific detection method:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to translocase I.

      • AlphaScreen or HTRF: High-throughput immunoassays that can be performed in microplates.[14][15]

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble translocase I against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

    • An isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and varying the drug concentration to determine the EC50 of target engagement.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to its target protein, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the this compound-translocase I interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of purified translocase I in a suitable buffer.

    • Prepare a solution of this compound in the same buffer. It is crucial that the buffers are identical to minimize heats of dilution.[16]

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the translocase I solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the sample cell while monitoring the heat released or absorbed.

  • Data Acquisition and Analysis:

    • The instrument records the heat change for each injection.

    • The raw data is a series of peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to translocase I.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[17][18]

Visualizing Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

Peptidoglycan_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc MurA_F MurA-F enzymes UDP_GlcNAc->MurA_F MurG MurG UDP_GlcNAc->MurG UDP_MurNAc UDP-MurNAc UDP_MurNAc->MurA_F UDP_MurNAc_pentapeptide UDP-MurNAc- pentapeptide Translocase_I Translocase I (MraY) UDP_MurNAc_pentapeptide->Translocase_I C55_P Undecaprenyl-P (C55-P) C55_P->Translocase_I Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Transglycosylases Transglycosylases/ Transpeptidases Lipid_II->Transglycosylases Peptidoglycan Peptidoglycan MurA_F->UDP_MurNAc_pentapeptide Translocase_I->Lipid_I MurG->Lipid_II Transglycosylases->Peptidoglycan Napsamycin_C This compound Napsamycin_C->Translocase_I

Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.

CETSA_Workflow A Bacterial Culture B Treatment with this compound or Vehicle Control A->B C Thermal Challenge (Temperature Gradient) B->C D Cell Lysis C->D E Separation of Soluble and Insoluble Fractions D->E F Quantification of Soluble Translocase I (e.g., Western Blot) E->F G Data Analysis: Melting Curve Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

ITC_Experiment Syringe Syringe This compound Calorimeter Isothermal Titration Calorimeter Syringe->Calorimeter Titration Cell Sample Cell Purified Translocase I Cell->Calorimeter Output Output Binding Isotherm Kd, n, ΔH Calorimeter->Output Measures Heat Change

Caption: Isothermal Titration Calorimetry (ITC) for Binding Analysis.

References

The Untapped Potential of Napsamycin C: A Hypothetical Exploration of Synergistic Antibacterial Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Disclaimer: Currently, there is a notable absence of published experimental data specifically investigating the synergistic effects of Napsamycin C with other antibacterial agents. This guide, therefore, presents a hypothetical framework based on the known mechanism of this compound and established principles of antibiotic synergy observed with other cell wall synthesis inhibitors. The experimental data and combinations discussed herein are illustrative and intended to serve as a guide for future research in this promising area.

This compound, a potent inhibitor of bacterial translocase I, represents a critical area of interest in the ongoing battle against antimicrobial resistance.[1] Its unique mechanism of action, targeting the initial intracellular step of peptidoglycan synthesis, suggests a strong potential for synergistic interactions with other classes of antibiotics. This guide explores these hypothetical synergies, providing a theoretical framework and detailed experimental protocols to encourage further investigation into this compound combination therapies.

Understanding the Mechanism: A Foundation for Synergy

This compound exerts its antibacterial effect by inhibiting phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway. This enzyme catalyzes the transfer of the peptidoglycan precursor, N-acetylmuramic acid pentapeptide, from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate. By blocking this crucial first step, this compound effectively halts the production of the building blocks necessary for maintaining the integrity of the bacterial cell wall.

This mechanism provides a strong rationale for exploring synergistic combinations with antibiotics that target subsequent steps in cell wall synthesis or other essential cellular processes.

Hypothetical Synergistic Combinations with this compound

Based on its mechanism of action, this compound is hypothesized to exhibit synergistic effects with several classes of antibiotics. The following table outlines potential combinations and the theoretical basis for their enhanced efficacy.

Antibiotic Class Specific Agent (Example) Mechanism of Action Hypothesized Synergistic Rationale
β-Lactams Penicillin G, MeropenemInhibit transpeptidases (Penicillin-Binding Proteins), the final step in peptidoglycan cross-linking.Dual blockade of early and late stages of cell wall synthesis could lead to a more rapid and potent bactericidal effect.
Glycopeptides VancomycinBinds to the D-Ala-D-Ala terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation.Complementary inhibition of precursor synthesis (this compound) and utilization (Vancomycin) could overwhelm the cell wall maintenance machinery.
Aminoglycosides Gentamicin, TobramycinInhibit protein synthesis by binding to the 30S ribosomal subunit.Weakening of the cell wall by this compound may enhance the intracellular uptake of aminoglycosides, leading to increased efficacy.
Fluoroquinolones Ciprofloxacin, LevofloxacinInhibit DNA gyrase and topoisomerase IV, interfering with DNA replication.Compromising the cell envelope integrity could potentiate the activity of DNA-targeting agents.

Quantitative Analysis of Hypothetical Synergies

To illustrate the potential for synergy, the following tables present hypothetical data from checkerboard and time-kill assays, standard methods for evaluating antibiotic interactions.

Table 1: Hypothetical Checkerboard Assay Results for this compound and Meropenem against Staphylococcus aureus

The Fractional Inhibitory Concentration (FIC) index is a common measure of synergy. An FICI of ≤ 0.5 is considered synergistic.

This compound (µg/mL) Meropenem (µg/mL) Growth FIC of this compound FIC of Meropenem FICI Interpretation
MIC: 2 MIC: 0.5
10.125+0.50.250.75Additive
0.5 0.125 - 0.25 0.25 0.5 Synergy
0.250.25+0.1250.50.625Additive
10.0625+0.50.1250.625Additive
Table 2: Hypothetical Time-Kill Curve Analysis for this compound and Gentamicin against Pseudomonas aeruginosa

Synergy in time-kill assays is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.

Treatment Bacterial Count (log10 CFU/mL) Interpretation
0h 24h
Growth Control6.09.2
This compound (1/2 MIC)6.08.5
Gentamicin (1/4 MIC)6.07.8
This compound + Gentamicin 6.0 4.5

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antibiotic synergy. The following are standard protocols for the key experiments cited in this guide.

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibacterial agent in an appropriate solvent and dilute to a range of concentrations, typically from 4x the Minimum Inhibitory Concentration (MIC) to 1/64x MIC.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics. Aliquot 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to each well. Add 50 µL of the this compound dilutions along the y-axis and 50 µL of the second antibiotic dilutions along the x-axis.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well. Include wells with each antibiotic alone as controls. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. The FIC index is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Time-Kill Curve Analysis Protocol
  • Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Experimental Setup: Prepare flasks containing CAMHB with single antibiotics at sub-inhibitory concentrations (e.g., 1/2 or 1/4 MIC) and the combination of both antibiotics at the same concentrations. Include a growth control flask without any antibiotic.

  • Incubation and Sampling: Inoculate each flask with the prepared bacterial suspension. Incubate at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each treatment. Synergy is determined by comparing the bacterial killing of the combination to that of the individual agents.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for synergy testing.

G Mechanism of this compound Action UDP_MurNAc UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc->MraY UP Undecaprenyl Phosphate UP->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Napsamycin_C This compound Napsamycin_C->MraY Inhibits Cell_Wall Peptidoglycan Synthesis Lipid_I->Cell_Wall

Caption: this compound inhibits Translocase I (MraY).

G Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Antibiotic A Dilutions D1 Dispense Antibiotics in 2D Gradient A1->D1 B1 Prepare Antibiotic B Dilutions B1->D1 C1 Prepare Bacterial Inoculum E1 Inoculate Microtiter Plate C1->E1 D1->E1 F1 Incubate at 37°C for 18-24h E1->F1 G1 Determine MICs F1->G1 H1 Calculate FIC Index G1->H1 I1 Interpret Synergy/Additivity/Antagonism H1->I1

Caption: Workflow for the checkerboard synergy assay.

Conclusion and Future Directions

While the synergistic potential of this compound remains to be experimentally validated, the theoretical basis for its combination with other antibacterial agents is strong. The unique target of this compound within the cell wall synthesis pathway makes it an attractive candidate for therapies aimed at overcoming resistance and enhancing bactericidal activity. The protocols and hypothetical data presented in this guide are intended to provide a roadmap for researchers to explore these possibilities. Future studies should focus on performing in vitro synergy testing against a broad panel of clinically relevant pathogens, followed by in vivo studies to confirm the efficacy of promising combinations. Such research is essential to unlock the full therapeutic potential of this compound and to develop novel, effective treatments for bacterial infections.

References

A Comparative Genomic and Biosynthetic Guide to Napsamycin C and Mureidomycin

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic blueprints of two closely related uridyl-peptide antibiotics, Napsamycin C and mureidomycin, reveals a highly conserved biosynthetic architecture. This guide provides a comparative analysis of their biosynthetic gene clusters, detailing gene functions, proposed biosynthetic pathways, and experimental protocols for their study, aimed at researchers, scientists, and drug development professionals.

This compound and mureidomycin are members of the uridyl-peptide class of antibiotics, known for their activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Their biosynthesis is orchestrated by complex non-ribosomal peptide synthetase (NRPS) machinery encoded within dedicated biosynthetic gene clusters (BGCs). The this compound BGC was identified in Streptomyces sp. DSM5940, while the mureidomycin BGC is found in Streptomyces roseosporus NRRL 15998. A remarkable feature of these clusters is that the heterologous expression of the napsamycin BGC in Streptomyces coelicolor M1154 leads to the production of both napsamycins and mureidomycins, highlighting their close genetic and biosynthetic relationship.[1]

Comparative Analysis of Biosynthetic Gene Clusters

The this compound BGC from Streptomyces sp. DSM5940 consists of 29 putative genes, while the mureidomycin BGC from Streptomyces roseosporus NRRL 15998 is comprised of 28 open reading frames (ORFs).[1][2] The organization of these genes is strikingly similar, with a high degree of homology observed between the corresponding genes in both clusters. The table below provides a comparative overview of the genes and their putative functions, compiled from various genomic and functional analyses.

This compound BGC (nap) Gene Mureidomycin BGC (mrd) Gene Putative Function
napAmrdATranscriptional regulator
napBmrdBN-acetyltransferase
napCmrdCABC transporter ATP-binding protein
napDmrdDABC transporter permease
napEmrdEMbtH-like protein
napFmrdFAdenylation (A) domain-containing protein
napGmrdGThioesterase
napHmrdHCondensation (C) domain-containing protein
napImrdIPeptidyl carrier protein (PCP)
napJmrdJC-domain protein
napKmrdKA-domain protein
napLmrdLPCP
napMmrdMC-domain protein
napNmrdNA-domain protein
napOmrdOPCP
napPmrdPC-domain protein
napQmrdQEpimerization (E) domain-containing protein
napRmrdRThioesterase
napSmrdSAcyl-CoA dehydrogenase
napTmrdTEnoyl-CoA hydratase/isomerase
napUmrdU3-hydroxyacyl-CoA dehydrogenase
napVmrdVAcyl-CoA synthetase
napWmrdW3-oxoacyl-ACP synthase
napXmrdXAcyl carrier protein (ACP)
napYmrdY3-oxoacyl-ACP reductase
napZmrdZ3-hydroxyacyl-ACP dehydratase
-SSGG_02978Putative regulatory protein
npsMSSGG_02995Putative regulatory protein
napUSSGG_03002F420/FMN-dependent oxidoreductase (uracil reduction)

Biosynthetic Pathways

The biosynthesis of this compound and mureidomycin follows a non-ribosomal peptide synthesis logic, involving the assembly of amino acid and other precursors on a multi-enzyme complex. The proposed pathway involves the formation of the uridyl-peptide core, followed by tailoring modifications.

Biosynthesis_Pathway precursors Amino Acid & Uracil Precursors nrps_machinery Non-Ribosomal Peptide Synthetase (NRPS) Complex precursors->nrps_machinery peptide_core Uridyl-Peptide Core Structure nrps_machinery->peptide_core tailoring_enzymes Tailoring Enzymes (e.g., Acetyltransferase, Oxidoreductase) peptide_core->tailoring_enzymes napsamycin_c This compound tailoring_enzymes->napsamycin_c mureidomycin Mureidomycin tailoring_enzymes->mureidomycin Experimental_Workflow start Start: Isolate Genomic DNA from Producer Strain gene_knockout Gene Knockout using CRISPR-Cas9 start->gene_knockout heterologous_expression Heterologous Expression of BGC in a Host Strain (e.g., S. coelicolor M1154) start->heterologous_expression fermentation Fermentation of Engineered Strain gene_knockout->fermentation heterologous_expression->fermentation extraction Extraction of Secondary Metabolites fermentation->extraction analysis HPLC and Mass Spectrometry Analysis extraction->analysis results Comparative Analysis of Metabolite Profiles analysis->results

References

Safety Operating Guide

Personal protective equipment for handling Napsamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of Napsamycin C is critical to ensure laboratory safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure, even though it is not classified as a hazardous substance or mixture. The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection Nitrile rubber glovesThickness: 0.11 mmBreakthrough Time: > 480 min
Eye Protection Safety glassesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Skin and Body Protection Protective clothingStandard laboratory coat.
Respiratory Protection Respirator with P3 filterRequired when dusts are generated.

Emergency Procedures

In the event of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If feeling unwell, consult a physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.
Eye Contact Rinse out with plenty of water. Remove contact lenses.
Ingestion Immediately make the victim drink water (two glasses at most). Consult a physician.

Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

AspectGuideline
Handling - Avoid inhalation of dust. - Avoid substance contact. - Ensure adequate ventilation. - Work under a hood when possible.
Storage - Keep container tightly closed. - Store in a dry place. - Recommended storage temperature: -20°C.

Spill and Disposal Plan

A clear plan for managing spills and disposing of this compound waste is necessary to prevent environmental contamination and ensure a safe laboratory environment.

In case of a spill, follow these steps:

  • Evacuate: Evacuate the danger area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Cover drains to prevent entry into the sewer system.

  • Collect: Collect, bind, and pump off spills. For dry spills, take up the material without generating dust.

  • Clean: Clean the affected area thoroughly.

  • Dispose: Dispose of the collected material properly according to institutional and local regulations.

Dispose of this compound and any contaminated materials in an approved waste disposal plant. Do not let the product enter drains.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Weigh/handle this compound in a ventilated enclosure (e.g., fume hood) B->C D Perform experimental procedure C->D E Decontaminate work surfaces D->E F Dispose of waste in designated, labeled containers E->F G Remove and dispose of PPE F->G H Wash hands thoroughly G->H

Figure 1. This compound Handling Workflow

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Napsamycin C
Reactant of Route 2
Napsamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.